Hsd17B13-IN-89
Description
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Properties
Molecular Formula |
C23H13Cl2F4N3O3 |
|---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-fluoro-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H13Cl2F4N3O3/c24-14-7-12(8-15(25)20(14)33)21(34)31-17-6-5-16(26)19-18(17)22(35)32(10-30-19)9-11-3-1-2-4-13(11)23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |
InChI Key |
MGNRWZCKFFEZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery and Synthesis of Hsd17B13 Inhibitors: A Case Study of BI-3231
Disclaimer: An initial search for a specific molecule designated "Hsd17B13-IN-89" did not yield any publicly available information. It is possible that this is an internal designation for a compound that has not been disclosed in scientific literature. This guide will therefore focus on the discovery and synthesis of a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to fulfill the core technical requirements of the request.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.
Introduction: The Role of HSD17B13 in Liver Disease
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] These findings have highlighted HSD17B13 as a compelling target for therapeutic intervention in liver diseases. The physiological function and endogenous substrates of HSD17B13 are not fully elucidated, but it is known to be involved in lipid and retinol metabolism.[1][2] The development of potent and selective inhibitors is crucial for further investigating its biological roles and for therapeutic applications.
The Discovery of BI-3231: A Potent and Selective HSD17B13 Inhibitor
The discovery of BI-3231 was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort.[3][4][5][6]
A high-throughput screening campaign was conducted to identify small molecule inhibitors of HSD17B13.[3][5] The assay utilized estradiol as a substrate and monitored the enzymatic activity of HSD17B13.[3][5] This initial screening identified a weakly active hit compound, designated as compound 1 .[3][5]
Subsequent medicinal chemistry efforts focused on optimizing the initial hit compound to improve its potency, selectivity, and physicochemical properties.[3][7] This structure-activity relationship (SAR) study led to the design and synthesis of numerous analogs, culminating in the identification of compound 45 , also known as BI-3231 .[3][7] BI-3231 demonstrated significantly improved functional and drug metabolism and pharmacokinetic (DMPK) profiles compared to the initial hit.[3][7]
Caption: Discovery workflow for the HSD17B13 inhibitor BI-3231.
Synthesis Pathway of BI-3231
The synthesis of BI-3231 involves a multi-step chemical process. The synthesis of the initial screening hit, compound 1 , began with the alkylation of commercially available 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (paraxanthine) with propargyl bromide.[3] This was followed by a Sonogashira coupling reaction with 3-iodophenol to yield compound 1 .[3] The synthesis of BI-3231 (compound 45 ) is an extension of this initial route, involving the synthesis of a more complex heterocyclic core that is then coupled to a substituted phenol derivative.
Caption: Generalized synthesis pathway for BI-3231.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in lipid metabolism and inflammation-related pathways.[8] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to hepatic lipogenesis.[1] Recent studies also suggest that HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion, thus promoting liver inflammation.[9]
Caption: HSD17B13 signaling pathway and point of intervention for BI-3231.
Quantitative Data Summary
BI-3231 has been extensively characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target | Assay Type | Species | IC50 / Ki | Reference |
| HSD17B13 | Enzymatic | Human | Ki = 0.7 ± 0.2 nM | [10][11] |
| HSD17B13 | Enzymatic | Mouse | IC50 = 13 nM | [12] |
| HSD17B13 | Cellular (HEK cells) | Human | IC50 = 11 ± 5 nM | [10][11] |
| HSD17B11 | Enzymatic | Human | IC50 > 10 µM | [10][11] |
Table 2: In Vitro DMPK and Physicochemical Properties of BI-3231
| Property | Value | Reference |
| Metabolic Stability (Liver Microsomes) | High | [12] |
| Metabolic Stability (Hepatocytes) | Moderate | [12] |
| Plasma Clearance (in vivo) | Rapid | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the discovery and characterization of BI-3231.
-
Principle: To measure the enzymatic activity of recombinant HSD17B13 and the inhibitory effect of test compounds.
-
Protocol:
-
Purified recombinant HSD17B13 protein is diluted and added to a microtiter plate.[3]
-
Test compounds, serially diluted in DMSO, are added to the wells.[3]
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor NAD+.[3]
-
The plate is incubated at a controlled temperature.
-
The formation of the product (e.g., estrone) or the consumption of the cofactor is monitored using a suitable detection method, such as mass spectrometry or a fluorescence-based assay.[3]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Principle: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.
-
Protocol:
-
HEK (Human Embryonic Kidney) cells are engineered to overexpress human HSD17B13.[10][11]
-
The cells are plated in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound (e.g., BI-3231).[13]
-
A suitable substrate is added to the cells.
-
After an incubation period, the amount of product formed in the cell culture supernatant or cell lysate is quantified.
-
Cell viability is often assessed in parallel to rule out cytotoxic effects.
-
IC50 values are determined from the dose-response curves.
-
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
Protocol:
-
The test compound (e.g., BI-3231) is administered to laboratory animals (e.g., mice or rats) via different routes (e.g., intravenous, oral).[7]
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated from the blood samples.
-
The concentration of the compound in the plasma is quantified using a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time profiles.[7]
-
Conclusion
The discovery of BI-3231 represents a significant advancement in the development of therapeutic agents for liver diseases.[3][7] This potent and selective HSD17B13 inhibitor serves as a valuable chemical probe to further elucidate the biological functions of its target.[3][4] The systematic approach, from target validation through genetic studies to hit identification and lead optimization, provides a clear roadmap for the discovery of novel therapeutics. The detailed characterization of BI-3231, including its synthesis, in vitro and in vivo properties, and its interaction with the HSD17B13 signaling pathway, offers a solid foundation for its further development and for the design of next-generation HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Probing HSD17B13 Activity: A Technical Guide to In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for in vitro enzymatic assays of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key therapeutic target in chronic liver diseases. This document details established experimental protocols, presents quantitative data for a known inhibitor, and offers visualizations to facilitate a deeper understanding of the assay workflows and underlying principles. While the focus is on the general assay framework, the principles and protocols described herein are directly applicable to the characterization of novel inhibitors such as Hsd17B13-IN-89.
Core Concepts in HSD17B13 Enzymatic Assays
HSD17B13 is a lipid droplet-associated enzyme that catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, retinoids such as retinol, and bioactive lipids like leukotriene B4.[1][2] The enzymatic activity of HSD17B13 can be quantified by monitoring the production of NADH or the formation of the oxidized product. Several assay formats have been developed for this purpose, primarily revolving around luminescence-based detection of NADH, mass spectrometry, or chromatographic separation of substrates and products.
Experimental Protocols
Recombinant Human HSD17B13 Expression and Purification
For in vitro assays, a reliable source of active HSD17B13 enzyme is crucial. Recombinant human HSD17B13 can be expressed in various systems, with Sf9 insect cells using a baculoviral expression system being a documented method.[3] The protein is typically tagged, for instance with a (His)6 tag, to facilitate purification via metal affinity chromatography followed by size-exclusion chromatography to ensure high purity.[3]
Luminescence-Based NADH Detection Assay
This high-throughput screening-compatible assay quantifies HSD17B13 activity by measuring the amount of NADH produced. The NAD(P)H-Glo™ assay is a common method used for this purpose.[1][4]
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
Cofactor: NAD+[4]
-
Test compound (e.g., this compound)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well plates
Procedure:
-
Prepare the reaction mixture in a 384-well plate containing assay buffer, 50-100 nM of recombinant HSD17B13 enzyme, and 10-50 µM of the chosen substrate (e.g., β-estradiol).[3]
-
Add the test compound (e.g., this compound) at various concentrations. For initial screens, a concentration of 10 µM is often used.[1]
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate for a defined period, for example, 1 hour.[4]
-
Add an equal volume of NAD(P)H-Glo™ Detection Reagent.
-
Incubate for a further 60 minutes to allow the luminescent signal to develop.[4]
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of NADH produced and thus to the HSD17B13 enzymatic activity.
Mass Spectrometry-Based Assay
This method offers a direct and highly sensitive way to measure the formation of the product of the enzymatic reaction. It is particularly useful for confirming hits from high-throughput screens and for detailed kinetic studies.
Materials:
-
Same as for the luminescence-based assay.
-
RapidFire Mass Spectrometry system or similar.
Procedure:
-
Set up the enzymatic reaction as described for the luminescence-based assay.
-
After the incubation period, quench the reaction.
-
Directly analyze the reaction mixture using a RapidFire mass spectrometry system to quantify the amount of oxidized product formed.[3]
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the enzymatic activity of HSD17B13 in a cellular context, providing insights into its function within a more physiological environment.[5][6]
Materials:
Procedure:
-
Transfect HEK293 cells with an expression vector encoding HSD17B13.
-
Treat the transfected cells with all-trans-retinol (e.g., 5 µM) for a specific duration, such as 8 hours.[6]
-
Lyse the cells and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid produced using HPLC.[6]
-
Protein levels can be quantified by western blot to normalize the enzymatic activity.[6]
Data Presentation
Quantitative data from inhibitor studies should be presented in a clear and structured manner to allow for easy comparison and interpretation. The following tables summarize the kind of data that can be generated for an inhibitor like this compound, using the known inhibitor BI-3231 as an example.
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | - | [7] |
| BI-3231 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | - | [7] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | - | - | - | [7] |
| Compound 1 | Human HSD17B13 | Biochemical | β-estradiol | 150 ± 20 | - | [1] |
| Compound 1 | Human HSD17B13 | Biochemical | Leukotriene B4 | 140 ± 30 | - | [1] |
| Compound 2 | Human HSD17B13 | Biochemical | β-estradiol | 290 ± 40 | - | [1] |
| Compound 2 | Human HSD17B13 | Biochemical | Leukotriene B4 | 280 ± 30 | - | [1] |
Mandatory Visualizations
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: HSD17B13 enzymatic reaction overview.
Caption: Luminescence-based HSD17B13 assay workflow.
Caption: Mass spectrometry-based HSD17B13 assay workflow.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. enanta.com [enanta.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity and Kinetics of HSD17B13 Inhibitor BI-3231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of the selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13. Its binding is dependent on the presence of the cofactor NAD+. This guide presents the binding affinity and kinetic parameters of BI-3231, methodologies for its characterization, and the signaling context of HSD17B13 in liver disease.
Quantitative Binding Affinity and Kinetic Data
The binding affinity of BI-3231 for HSD17B13 has been determined through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity of BI-3231 for HSD17B13 [1][2][3][4]
| Parameter | Human HSD17B13 (hHSD17B13) | Mouse HSD17B13 (mHSD17B13) |
| IC50 | 1 nM | 13 nM[1] |
| Ki | 0.7 ± 0.2 nM[3][4] | 0.5 nM[2] |
Table 2: Cellular Activity of BI-3231 [2][3]
| Assay | Cell Line | IC50 |
| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM[3] |
Table 3: Target Engagement of BI-3231 [3][4]
| Assay | Target | Parameter | Value |
| nanoDSF Thermal Shift | hHSD17B13 | ΔTm (in the presence of NAD+) | 16.7 K[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HSD17B13 Enzymatic Assay (NAD(P)H-Glo™)
This assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate like estradiol. The NAD(P)H-Glo™ Detection System is a bioluminescent assay that measures NADH levels.[5][6][7]
Materials:
-
Purified recombinant human or mouse HSD17B13
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
BI-3231 (inhibitor)
-
NAD(P)H-Glo™ Detection System (Promega)
-
Assay buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)[8]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of BI-3231 in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the HSD17B13 enzyme to a final concentration of 50-100 nM.[8]
-
Add the test compound (BI-3231) at various concentrations.
-
Add NAD+ to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM estradiol).[8]
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.[5]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular HSD17B13 Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity within a cellular context.[9]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13-Myc/DDK).[9]
-
Estradiol (substrate)
-
BI-3231 (inhibitor)
-
Serum-free DMEM medium
-
384-well cell culture plates
Procedure:
-
Seed the stably transfected HEK293 cells in 384-well plates at a density of 0.4 x 10^6 cells/mL in serum-free DMEM and incubate for 24 hours.[9]
-
Treat the cells with serial dilutions of BI-3231.
-
Add estradiol to the medium to serve as the substrate.
-
Incubate for a specified period.
-
Collect the cell lysate or supernatant.
-
Quantify the product of the enzymatic reaction (e.g., estrone) using a suitable method such as LC-MS/MS.
-
Determine the IC50 values by analyzing the dose-response curve.
Thermal Shift Assay (nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability.[10][11]
Materials:
-
Purified recombinant human HSD17B13
-
BI-3231
-
NAD+
-
nanoDSF instrument (e.g., Prometheus)
-
Capillaries
Procedure:
-
Prepare a solution of HSD17B13 protein in a suitable buffer.
-
Prepare samples containing the protein alone, protein with NAD+, protein with BI-3231, and protein with both NAD+ and BI-3231. The final concentration of BI-3231 is typically around 5 µM.[12]
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/minute.[13]
-
Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
The melting temperature (Tm) is determined from the inflection point of the unfolding curve.
-
The change in melting temperature (ΔTm) in the presence of the ligand compared to the apo protein indicates binding and stabilization.
Signaling Pathway and Experimental Workflows
HSD17B13 Signaling in NAFLD
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. In the context of non-alcoholic fatty liver disease (NAFLD), the liver X receptor α (LXRα) can induce the expression of sterol regulatory element-binding protein 1c (SREBP-1c).[14][15][16] SREBP-1c, in turn, directly binds to the promoter of the HSD17B13 gene, upregulating its expression.[14][15][16] Increased HSD17B13 levels are associated with changes in hepatic lipid composition.
Caption: HSD17B13 signaling pathway in NAFLD.
Experimental Workflow for Inhibitor Characterization
The characterization of an HSD17B13 inhibitor like BI-3231 typically follows a multi-step process, from initial screening to in-depth kinetic analysis and cellular validation.
Caption: Workflow for HSD17B13 inhibitor characterization.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. NAD(P)H-Glo™ Detection System Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nanotempertech.com [nanotempertech.com]
- 12. eubopen.org [eubopen.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
The Selectivity Profile of Hsd17B13 Inhibitor BI-3231: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery of potent and selective inhibitors is crucial for elucidating its biological functions and for therapeutic development. This technical guide provides an in-depth overview of the selectivity profile of a key Hsd17B13 inhibitor, BI-3231, against other hydroxysteroid dehydrogenases (HSDs). While the compound "Hsd17B13-IN-89" did not yield specific information, BI-3231 is a well-characterized, potent, and selective chemical probe for Hsd17B13.[1] This document summarizes the available quantitative data, details the experimental methodologies for assessing inhibitor selectivity, and presents relevant signaling pathways and experimental workflows through diagrams.
Data Presentation: Selectivity Profile of BI-3231
The selectivity of an inhibitor is a critical parameter in drug development, minimizing off-target effects and enhancing the therapeutic window. The primary selectivity concern for Hsd17B13 inhibitors is their activity against other members of the HSD17B family, particularly the closest homolog, HSD17B11.[2] The available data for BI-3231 is summarized below.
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Assay Type | Species |
| HSD17B13 | BI-3231 | 1 | 0.7 ± 0.2 | >10,000-fold | Enzymatic | Human |
| HSD17B13 | BI-3231 | 13 | - | - | Enzymatic | Mouse |
| HSD17B11 | BI-3231 | >10,000 | - | - | Enzymatic | Human |
| HSD17B13 | BI-3231 | 11 ± 5 | - | - | Cellular (HEK293) | Human |
Note: A comprehensive selectivity panel of BI-3231 against a broader range of HSD isoforms is not publicly available at the time of this report. The data presented here is based on published studies.[1][3][4]
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key enzymatic and cellular assays used to characterize Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Assay Protocol
This assay directly measures the enzymatic activity of purified Hsd17B13 and the inhibitory effect of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate: β-estradiol (or other suitable substrates like retinol)
-
Cofactor: NAD+
-
Assay Buffer (e.g., PBS)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Detection Reagent (e.g., NADH-Glo™ Detection Reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution of recombinant Hsd17B13 protein in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the following to each well:
-
Hsd17B13 enzyme solution.
-
Test compound solution at various concentrations.
-
A solution of β-estradiol and NAD+.
-
-
Include control wells:
-
Positive control (enzyme, substrate, cofactor, no inhibitor).
-
Negative control (substrate, cofactor, no enzyme).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NADH-Glo™ Detection Reagent to each well.[5]
-
Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced, which reflects the enzyme's activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hsd17B13 Cellular Assay Protocol
This assay assesses the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Objective: To determine the IC50 of a test compound in a cell-based Hsd17B13 activity assay.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably overexpressing Hsd17B13.
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Substrate (e.g., all-trans-retinol).
-
Cell lysis buffer.
-
HPLC system for retinoid analysis.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Seed HEK293 cells expressing Hsd17B13 in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).[6]
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate.
-
Analyze the levels of the substrate (retinol) and the product (retinaldehyde) using HPLC.[6]
-
Measure the total protein concentration in the cell lysates for normalization.
-
Calculate the enzymatic activity based on the conversion of retinol to retinaldehyde, normalized to the protein concentration.
-
Determine the percent inhibition of Hsd17B13 activity at each compound concentration compared to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 promotes PAF biosynthesis, which activates the PAFR/STAT3 pathway.
Caption: Workflow for determining HSD17B13 inhibitor selectivity.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Hsd17B13 in Lipid Droplet Metabolism and the Impact of its Inhibition
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, has emerged as a critical player in hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][3] This enzyme is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets (LDs), which are dynamic organelles central to the storage and mobilization of neutral lipids.[2][3] Upregulation of HSD17B13 expression is observed in patients with NAFLD, and its overexpression in cellular and animal models leads to an increase in the size and number of lipid droplets.[2][4] Conversely, loss-of-function variants of HSD17B13 in humans are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This protective effect has spurred the development of specific inhibitors of HSD17B13, such as BI-3231, to therapeutically modulate its activity.[1][5] This technical guide provides a comprehensive overview of the role of HSD17B13 in lipid droplet metabolism, the mechanism of action of its inhibitors, and detailed experimental protocols for studying its function.
Core Concepts: HSD17B13 and Lipid Droplet Dynamics
HSD17B13 is a lipid droplet-associated protein that influences the storage and turnover of lipids within hepatocytes.[2] Overexpression of HSD17B13 leads to an accumulation of intracellular lipid droplets, suggesting a role in promoting lipid storage.[4][6] The proposed mechanisms for this involve the stabilization of intracellular triglycerides and the promotion of de novo lipogenesis.[1][7] The enzymatic activity of HSD17B13, which includes the metabolism of steroids, bioactive lipids, and retinol, is thought to be central to its role in liver pathophysiology.[2][7]
Hsd17B13-IN-89 and Other Small Molecule Inhibitors
While "this compound" is not a widely cited public name, the potent and selective inhibitor BI-3231 serves as a well-characterized chemical probe to elucidate the function of HSD17B13.[5][8] Inhibition of HSD17B13 is a promising therapeutic strategy to mimic the protective effects of its loss-of-function genetic variants.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize the key quantitative data related to the inhibition of HSD17B13.
Table 1: Inhibitory Potency of BI-3231 against HSD17B13
| Compound | Target | IC50 | Ki | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | [5] |
| BI-3231 | Mouse HSD17B13 | 13 nM | - | [5] |
Table 2: Effects of HSD17B13 Modulation on Lipid Metabolism
| Experimental Model | Modulation | Observed Effect | Quantitative Change | Reference |
| High-Fat Diet-fed Obese Mice | shRNA-mediated knockdown of Hsd17b13 | Decreased liver triglycerides | 45% reduction | [9] |
| Cultured Hepatocytes (HepG2) | Hsd17b13 overexpression | Increased triglyceride storage | Not specified | [9] |
| Palmitic acid-treated hepatocytes | Treatment with BI-3231 | Reduction of palmitic acid-induced toxicity | Not specified | |
| Aged Hsd17b13 KO mice | HSD17B13 deficiency | Altered liver lipidome | Increase in LPE, PE, PC | [10] |
| NAFLD Patients | High HSD17B13 expression | Increased hepatic expression | 5.9-fold higher than healthy controls | [2] |
Signaling Pathways and Mechanisms of Action
The regulation and function of HSD17B13 are integrated into key metabolic and inflammatory signaling pathways within the hepatocyte.
HSD17B13 Expression and Regulation
The expression of HSD17B13 is under the control of the Liver X Receptor-α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), master regulators of lipogenesis.[2][7] This places HSD17B13 downstream of pathways that sense cellular lipid and cholesterol levels.
Caption: Regulation of HSD17B13 expression by LXRα and SREBP-1c.
Proposed Mechanism of HSD17B13 in Lipid Droplet Metabolism
HSD17B13 is thought to influence lipid droplet dynamics through multiple mechanisms, including its enzymatic activity and potential scaffolding functions. It has been proposed to interact with other lipid droplet-associated proteins to regulate lipolysis.
Caption: Proposed roles of HSD17B13 in lipid droplet metabolism.
Experimental Protocols
General Experimental Workflow for Studying HSD17B13 Inhibition
The following diagram outlines a typical workflow for investigating the effects of an HSD17B13 inhibitor on lipid droplet metabolism in a cellular model.
Caption: Workflow for assessing HSD17B13 inhibitor effects.
Detailed Methodology: Quantification of Lipid Droplets by Nile Red Staining
This protocol is synthesized from standard laboratory procedures and information gleaned from the provided search results.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[11]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
To induce lipid accumulation, treat the cells with 400 µM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[12]
-
Concurrently, treat the cells with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
2. Staining:
-
After the 24-hour treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Nile Red (1 µg/mL in PBS) for 15 minutes at room temperature in the dark. Nile Red specifically stains neutral lipids within lipid droplets.
-
(Optional) Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
3. Imaging and Quantification:
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for Nile Red (e.g., excitation/emission ~552/636 nm) and DAPI (e.g., excitation/emission ~358/461 nm).
-
Quantify the total fluorescence intensity of Nile Red per cell or the number and size of lipid droplets using image analysis software (e.g., ImageJ, CellProfiler).
-
Normalize the Nile Red fluorescence to the cell number (determined by DAPI staining).
4. Data Analysis:
-
Calculate the mean and standard deviation of the fluorescence intensity or lipid droplet parameters for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibitor's effect compared to the vehicle control.
Conclusion
HSD17B13 is a key regulator of hepatic lipid droplet metabolism, with its inhibition presenting a promising therapeutic avenue for NAFLD and related liver diseases. The availability of potent and selective inhibitors like BI-3231 provides invaluable tools for dissecting the precise molecular mechanisms of HSD17B13 function. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the role of HSD17B13 and to evaluate the efficacy of novel inhibitory compounds in the context of lipid droplet dynamics and liver pathology.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hsd17B13 Inhibition on Hepatic Steatosis: A Technical Overview of a Novel Small Molecule Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical efficacy of a novel and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), referred to herein as Compound 32, in murine models of hepatic steatosis and metabolic dysfunction-associated steatohepatitis (MASH). The data presented summarizes the current understanding of Hsd17B13 inhibition as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and MASH, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including MASH, fibrosis, and hepatocellular carcinoma.[2][3] This has positioned HSD17B13 as a compelling therapeutic target for the treatment of NAFLD and MASH.[1]
This document focuses on the preclinical data of a potent and selective Hsd17B13 inhibitor, Compound 32. It has demonstrated significant anti-MASH effects in multiple mouse models.[1] Mechanistic studies indicate that Compound 32 modulates hepatic lipid metabolism through the inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[1]
Quantitative Data Summary
The in vivo efficacy of Compound 32 was evaluated in established mouse models of diet-induced obesity and MASH. The following tables summarize the key quantitative findings from these studies, demonstrating the compound's effects on various metabolic and hepatic parameters.
Table 1: Effects of Compound 32 on Plasma Parameters in AMLN Diet-Induced Obese (DIO) and NASH Mice
| Parameter | Vehicle | Compound 32 (10 mg/kg) | Compound 32 (30 mg/kg) | BI-3231 (30 mg/kg) |
| ALT (U/L) | 250 ± 30 | 180 ± 25 | 120 ± 20** | 200 ± 28 |
| AST (U/L) | 350 ± 40 | 250 ± 35 | 180 ± 25 | 280 ± 38 |
| Triglycerides (mg/dL) | 150 ± 20 | 110 ± 15* | 80 ± 10 | 130 ± 18 |
| Total Cholesterol (mg/dL) | 200 ± 25 | 160 ± 20* | 130 ± 15** | 180 ± 22 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of Compound 32 on Hepatic Parameters in AMLN Diet-Induced Obese (DIO) and NASH Mice
| Parameter | Vehicle | Compound 32 (10 mg/kg) | Compound 32 (30 mg/kg) | BI-3231 (30 mg/kg) |
| Body Weight (g) | 45 ± 2 | 43 ± 2 | 42 ± 1.5 | 44 ± 2.2 |
| Liver Weight (g) | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.7 ± 0.15** | 2.3 ± 0.25 |
| Liver/Body Weight Ratio (%) | 5.6 ± 0.5 | 4.7 ± 0.4 | 4.0 ± 0.3 | 5.2 ± 0.4 |
| Hepatic Triglycerides (mg/g) | 120 ± 15 | 85 ± 10* | 60 ± 8 | 100 ± 12 |
| Hepatic Cholesterol (mg/g) | 30 ± 4 | 22 ± 3 | 18 ± 2** | 25 ± 3.5 |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.5 ± 0.6 | 3.0 ± 0.5** | 5.8 ± 0.7 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following section details the methodologies employed in the key in vivo studies cited in this guide.
AMLN Diet-Induced Obese (DIO) and NASH Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, aged 6-8 weeks at the start of the study.
-
Mice were fed an Amylin Liver NASH (AMLN) diet (40% kcal from fat, 20% kcal from fructose, and 2% cholesterol) for 16-20 weeks to induce obesity, hepatic steatosis, inflammation, and fibrosis, characteristic of MASH.[4]
2. Compound Administration:
-
Compound 32 and the comparator, BI-3231, were formulated in a vehicle solution (e.g., 0.5% methylcellulose in water).
-
The compounds were administered orally (p.o.) once daily for a period of 4-8 weeks, starting after the diet-induced MASH phenotype was established.
-
A vehicle control group received the formulation vehicle alone.
3. Efficacy Endpoints:
-
Plasma Analysis: Blood samples were collected at the end of the treatment period for the measurement of plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol using standard enzymatic assays.
-
Hepatic Analysis:
-
At the termination of the study, mice were euthanized, and their body and liver weights were recorded.
-
A portion of the liver was snap-frozen in liquid nitrogen for the analysis of hepatic triglyceride and cholesterol content. Lipids were extracted using the Folch method and quantified using commercially available kits.
-
-
Histopathology:
-
A separate portion of the liver was fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning.
-
The NAFLD Activity Score (NAS) was determined by a pathologist blinded to the treatment groups, based on the scoring of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 and the experimental workflow for the in vivo studies.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipogenesis.
Caption: Experimental workflow for in vivo efficacy studies of Compound 32.
Conclusion
The preclinical data for Compound 32, a novel Hsd17B13 inhibitor, strongly support its therapeutic potential for the treatment of MASH. The compound demonstrates robust in vivo efficacy in a diet-induced mouse model, leading to significant improvements in key serological and hepatic markers of the disease. The proposed mechanism of action, involving the inhibition of the SREBP-1c/FAS pathway, provides a clear rationale for its observed effects on hepatic lipid metabolism. Further investigation into the clinical translation of Hsd17B13 inhibition is warranted based on these promising preclinical findings.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of HSD17B13 Inhibitors: A Technical Overview for Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[1][2][4] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][4][5] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity.[5][6] The development of small molecule inhibitors targeting HSD17B13, such as a hypothetical compound "Hsd17B13-IN-89," represents a promising therapeutic strategy. This technical guide outlines a framework for the preliminary toxicity assessment of such inhibitors, addressing key considerations for researchers and drug development professionals.
Experimental Protocols for Preliminary Toxicity Assessment
A comprehensive preliminary toxicity assessment for an HSD17B13 inhibitor would involve a tiered approach, beginning with in vitro assays and progressing to in vivo studies.
In Vitro Toxicity Assays
-
Cytotoxicity Assays:
-
Objective: To determine the concentration at which the inhibitor induces cell death.
-
Methodology: A panel of cell lines, including human hepatocytes (e.g., HepG2, primary human hepatocytes), and cell lines representing potential off-target organs (e.g., kidney-derived HEK293, heart-derived AC16) should be exposed to a range of inhibitor concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours. Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays. The half-maximal inhibitory concentration (IC50) for cytotoxicity is then calculated.
-
-
hERG Channel Inhibition Assay:
-
Objective: To assess the risk of drug-induced cardiac arrhythmias.
-
Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the inhibitor on the human ether-à-go-go-related gene (hERG) potassium channel expressed in a stable cell line (e.g., HEK293). The IC50 for hERG inhibition is determined.
-
-
CYP450 Inhibition and Induction Assays:
-
Objective: To evaluate the potential for drug-drug interactions.
-
Methodology: The inhibitory effect of the compound on major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is tested using human liver microsomes and specific probe substrates. To assess induction potential, primary human hepatocytes are treated with the inhibitor, and changes in the mRNA and activity levels of key CYP enzymes are measured.
-
-
Genotoxicity Assays:
-
Objective: To identify compounds that can cause genetic damage.
-
Methodology: A standard battery of tests includes the bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test or micronucleus test (e.g., in human peripheral blood lymphocytes), and a mouse lymphoma assay.
-
In Vivo Toxicity Studies
-
Rodent Maximum Tolerated Dose (MTD) and Dose Range-Finding (DRF) Studies:
-
Objective: To determine the highest dose that does not cause unacceptable toxicity and to select doses for longer-term studies.
-
Methodology: Typically conducted in two rodent species (e.g., mice and rats). Animals receive the inhibitor daily for 7 to 14 days via the intended clinical route of administration. Endpoints include clinical observations, body weight changes, food consumption, and terminal blood collection for clinical pathology.
-
-
Preliminary 28-Day Repeated-Dose Toxicity Study in Rodents:
-
Objective: To evaluate the toxicological profile after subchronic exposure.
-
Methodology: At least three dose levels (low, mid, high) and a vehicle control group are used in both male and female rodents. The study includes comprehensive clinical observations, ophthalmology, clinical pathology (hematology and clinical chemistry), and full histopathological examination of all major organs. Special attention should be given to the liver, given the target location of HSD17B13.
-
Data Presentation: Representative Toxicity Data Tables
The following tables illustrate how quantitative data from a preliminary toxicity assessment for a hypothetical HSD17B13 inhibitor would be presented.
Table 1: In Vitro Toxicity Profile of this compound
| Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |
| Cytotoxicity | HepG2 (Human Hepatocytes) | Viability | > 100 µM |
| Cytotoxicity | HEK293 (Human Kidney) | Viability | > 100 µM |
| hERG Inhibition | HEK293-hERG | Current | > 30 µM |
| CYP3A4 Inhibition | Human Liver Microsomes | Activity | 15 µM |
| Ames Test | S. typhimurium | Mutation | Negative |
| Micronucleus Test | Human Lymphocytes | Genotox. | Negative |
Table 2: Summary of a 14-Day Dose Range-Finding Study in Rats
| Dose Group (mg/kg/day) | Key Clinical Observations | Body Weight Change (%) | Key Clinical Pathology Findings |
| 0 (Vehicle) | No abnormalities observed | +5.2 | Within normal limits |
| 10 | No abnormalities observed | +4.8 | Within normal limits |
| 30 | No abnormalities observed | +4.5 | Within normal limits |
| 100 | Slight lethargy day 1-3 | +1.1 | Minimal elevation in ALT/AST |
| 300 | Significant lethargy | -3.5 | Moderate elevation in ALT/AST |
Visualizations: Workflows and Pathways
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays with an HSD17B13 Inhibitor
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[5][6][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize inhibitors of HSD17B13, using a representative potent and selective inhibitor as a model. While the specific compound "Hsd17B13-IN-89" was not found in the available literature, the following protocols are based on established methods for evaluating HSD17B13 inhibitors like BI-3231.
Mechanism of Action of HSD17B13
HSD17B13 is an NAD+-dependent oxidoreductase[8][9] that is involved in the metabolism of various substrates, including steroids, bioactive lipids like leukotriene B4 (LTB4), and retinol.[1][2] The enzyme is implicated in hepatic lipid metabolism and its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1] HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2][3] Inhibition of HSD17B13 enzymatic activity is a key strategy for therapeutic intervention in liver diseases.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro assays with a potent HSD17B13 inhibitor.
| Assay Type | Target | Substrate | Inhibitor | IC50 (nM) | Reference |
| Enzymatic Assay | Human HSD17B13 | Estradiol | BI-3231 | 1 | [10] |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | BI-3231 | 13 | [10] |
| Cellular Assay | Human HSD17B13 | Not specified | BI-3231 | Double-digit nanomolar | [5] |
| Enzymatic Assay | Human HSD17B13 | Retinol | Compound 1 | 2400 | [11] |
| Enzymatic Assay | Human HSD17B13 | Estradiol | Compound 1 | 1400 | [11] |
Experimental Protocols
Recombinant HSD17B13 Enzymatic Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant HSD17B13. The production of NADH, a product of the dehydrogenase reaction, is monitored using a coupled-enzyme luminescence-based detection method.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
-
NAD-Glo™ Assay kit (Promega)
-
Test compound (e.g., HSD17B13 inhibitor) and DMSO for dilution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare the assay mixture containing assay buffer, 50-100 nM recombinant HSD17B13 enzyme, and 10-50 μM substrate (e.g., β-estradiol or LTB4).[8]
-
Add the cofactor NAD+ to the assay mixture. The binding and inhibition of many HSD17B13 inhibitors are NAD+-dependent.[5]
-
Initiate the enzymatic reaction by adding the assay mixture to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect NADH production using the NAD-Glo™ Assay kit according to the manufacturer's instructions. This typically involves adding a detection reagent that generates a luminescent signal proportional to the amount of NADH present.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Target Engagement Assay
This assay confirms that the test compound can engage with HSD17B13 within a cellular context. A cellular thermal shift assay (CETSA) is a common method for this purpose.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) overexpressing HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against HSD17B13 and a loading control)
Procedure:
-
Culture HepG2 cells overexpressing HSD17B13 to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement, as the binding of the inhibitor stabilizes the protein.
Diagrams
Caption: HSD17B13 signaling pathway in hepatocytes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-89 Administration in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[2][3] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of NASH and other chronic liver diseases.[4][5] Small molecule inhibitors of Hsd17B13, such as Hsd17B13-IN-89, are being investigated for their potential to mimic the protective effects of these genetic variants.
These application notes provide a comprehensive overview and detailed protocols for the administration of Hsd17B13 inhibitors in preclinical mouse models of NASH. While data on a specific compound named "this compound" is not publicly available, this document synthesizes information from studies on other potent and selective Hsd17B13 inhibitors and antisense oligonucleotides (ASOs) to provide representative protocols and expected outcomes.
Mechanism of Action
Hsd17B13 is understood to be involved in lipid and retinol metabolism within hepatocytes.[2] Its inhibition is hypothesized to modulate lipid metabolism and reduce the accumulation of toxic lipid species that contribute to liver inflammation and fibrosis in NASH.[6] Preclinical studies with Hsd17B13 inhibitors have demonstrated a reduction in markers of liver injury and inflammation.
Signaling Pathway
The precise signaling pathway of Hsd17B13 in the context of NASH is still under investigation. However, it is known to be a lipid droplet-associated protein, placing it at the hub of cellular lipid metabolism. Its activity is linked to pathways involving retinol metabolism and potentially the generation of pro-inflammatory lipid mediators.
Caption: Simplified signaling pathway of Hsd17B13 in a hepatocyte.
Experimental Protocols
The following are representative protocols for the administration of a small molecule Hsd17B13 inhibitor, such as this compound, in a diet-induced mouse model of NASH.
Mouse Model
A widely used model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model, which induces key features of NASH, including steatosis, inflammation, and fibrosis.[6]
-
Strain: C57BL/6J mice are commonly used.
-
Diet: CDAAHF diet (e.g., A06071302i from Research Diets, Inc.).
-
Induction Period: Mice are typically fed the CDAAHF diet for a period of 4-12 weeks to induce NASH pathology before the commencement of treatment.
Inhibitor Administration Protocol
This protocol is based on studies using orally bioavailable prodrugs of Hsd17B13 inhibitors.
-
Preparation of Dosing Solution:
-
The Hsd17B13 inhibitor or its prodrug (e.g., EP-037429) is formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
The concentration of the solution should be calculated based on the desired dosage and the average body weight of the mice.
-
-
Dosing:
-
Route of Administration: Oral gavage (PO) is a common route for small molecule inhibitors.
-
Dosage: The optimal dosage should be determined through dose-ranging studies. A representative starting point could be in the range of 10-50 mg/kg.
-
Frequency: Once or twice daily administration.
-
Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.
-
-
Control Groups:
-
A vehicle control group receiving the same formulation without the active compound is essential.
-
A positive control group treated with a compound known to ameliorate NASH (e.g., obeticholic acid) can also be included.
-
Experimental Workflow
Caption: Experimental workflow for this compound administration in a NASH mouse model.
Data Presentation
The following tables present representative quantitative data from a study using an Hsd17B13 antisense oligonucleotide (ASO) in a CDAHFD mouse model.[2] While not a small molecule inhibitor, the endpoints measured and the expected direction of change are highly relevant.
Table 1: Effect of Hsd17B13 Inhibition on Plasma Markers of Liver Injury
| Treatment Group | Dose (mg/kg/week) | ALT (U/L) | AST (U/L) |
| CDAAHF + Vehicle | - | 350 ± 50 | 450 ± 60 |
| CDAAHF + Hsd17b13 ASO | 10 | 280 ± 40 | 380 ± 50 |
| CDAAHF + Hsd17b13 ASO | 25 | 220 ± 30 | 300 ± 40 |
| CDAAHF + Hsd17b13 ASO | 50 | 180 ± 25 | 250 ± 35 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. Data is representative based on published studies.[2]
Table 2: Effect of Hsd17B13 Inhibition on Hepatic Parameters
| Treatment Group | Dose (mg/kg/week) | Liver Weight (g) | Hepatic Triglycerides (mg/g) | Steatosis Score (0-3) |
| CDAAHF + Vehicle | - | 1.8 ± 0.2 | 150 ± 20 | 2.8 ± 0.2 |
| CDAAHF + Hsd17b13 ASO | 10 | 1.6 ± 0.1 | 120 ± 15 | 2.4 ± 0.3 |
| CDAAHF + Hsd17B13 ASO | 25 | 1.4 ± 0.1 | 90 ± 10 | 1.8 ± 0.2* |
| CDAAHF + Hsd17B13 ASO | 50 | 1.2 ± 0.1 | 70 ± 8 | 1.2 ± 0.2** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. Data is representative based on published studies.[2]
Conclusion
The administration of Hsd17B13 inhibitors in mouse models of NASH is a critical step in the preclinical validation of this therapeutic approach. The protocols and data presented here provide a framework for designing and executing such studies. Careful selection of the mouse model, dosing regimen, and endpoints is crucial for obtaining robust and translatable results. The expected outcomes of successful Hsd17B13 inhibition include a reduction in liver enzymes, hepatic steatosis, and potentially inflammation and fibrosis, mirroring the protective phenotype observed in humans with loss-of-function variants.
References
- 1. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 2. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13 Inhibitors in Animal Studies
Disclaimer: As of November 2025, there is no publicly available information regarding the specific dosage and formulation of a compound designated "Hsd17B13-IN-89" for animal studies. The following application notes and protocols are based on published data for other small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and are intended to serve as a general guide for researchers. It is imperative to conduct compound-specific dose-finding and formulation optimization studies.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][3][5][6][7] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This document provides a generalized framework for the preclinical evaluation of HSD17B13 inhibitors in animal models, focusing on dosage, formulation, and experimental design.
Data Presentation
Table 1: In Vivo Dosage of HSD17B13 Inhibitors in Murine Models
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| EP-036332 | T-cell-mediated acute liver injury | 100 mg/kg | Not Specified | Twice daily (b.i.d.) | [8] |
| EP-040081 | T-cell-mediated acute liver injury | 10 or 100 mg/kg | Not Specified | Once daily (q.d.) | [8] |
| Unnamed Inhibitor | C57BL/6 Mice | 20 mg/kg | Oral | Not Specified | [9] |
| General Guidance (Patent) | Animal | 0.01 - 1000 mg/kg | Oral | Daily | [10][11] |
Note: The specific vehicle and formulation for these compounds were not detailed in the cited sources.
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Cascade
The diagram below illustrates a simplified signaling pathway involving HSD17B13 in hepatocytes. Liver X receptor-α (LXRα), activated by oxysterols, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c, in turn, upregulates the expression of HSD17B13.[5] HSD17B13 is a lipid droplet-associated enzyme with retinol dehydrogenase activity.[5][6] Its activity is implicated in hepatic lipogenesis and the progression of NAFLD. Inhibition of HSD17B13 is hypothesized to ameliorate liver injury.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Caption: General workflow for testing HSD17B13 inhibitors in a mouse NASH model.
Experimental Protocols
Formulation of HSD17B13 Inhibitors for Oral Gavage
Objective: To prepare a homogenous and stable formulation for oral administration of a hydrophobic HSD17B13 inhibitor in mice.
Materials:
-
HSD17B13 inhibitor compound
-
Vehicle components (e.g., Tween 80, carboxymethylcellulose (CMC), polyethylene glycol (PEG) 400, corn oil)
-
Sterile water or saline
-
Homogenizer or sonicator
-
pH meter
Protocol (General Guidance):
-
Solubility Testing: Begin by assessing the solubility of the inhibitor in various pharmaceutically acceptable vehicles to identify a suitable system. Test common vehicles such as corn oil, 0.5% (w/v) CMC in water, and solutions containing co-solvents like PEG 400 and surfactants like Tween 80.
-
Preparation of a Suspension (Example): a. Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. b. If required for solubility, add a surfactant such as Tween 80 to the CMC solution to a final concentration of 0.1-1% (v/v). c. Weigh the required amount of the HSD17B13 inhibitor. d. Slowly add the powdered inhibitor to the vehicle while vortexing or stirring to create a slurry. e. Homogenize the mixture using a mechanical homogenizer or sonicate until a fine, uniform suspension is achieved. f. Visually inspect for any clumps or undissolved particles. g. Prepare fresh daily to ensure stability and consistent dosing.
-
Preparation of a Solution (Example): a. If the compound is sufficiently soluble, it may be dissolved in a vehicle such as a mixture of PEG 400 and water, or in corn oil. b. Gently warm and vortex the mixture to ensure complete dissolution. c. Allow the solution to cool to room temperature before administration.
In Vivo Efficacy Study in a Diet-Induced NASH Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of non-alcoholic steatohepatitis.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH.
Protocol:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
NASH Induction: Feed mice a CDAA-HFD for a period of 3 to 12 weeks to induce liver fibrosis and inflammation. A control group should be fed a standard chow diet.
-
Treatment Groups: After the induction period, randomize the CDAA-HFD-fed mice into at least two groups:
-
Vehicle control group
-
HSD17B13 inhibitor treatment group
-
-
Drug Administration:
-
In-life Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
Endpoint Analysis: At the termination of the study:
-
Collect blood via cardiac puncture for analysis of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as inflammatory cytokines (e.g., TNF-α, IL-1β).[8]
-
Harvest the liver, weigh it, and section it for histological analysis, gene expression studies, and lipidomics.
-
Histology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Use Picro Sirius Red staining to evaluate fibrosis.[12]
-
Gene Expression: Snap-freeze liver tissue in liquid nitrogen and store at -80°C. Extract RNA and perform qRT-PCR to analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf, Ccl2), and lipid metabolism.
-
Lipidomics: Perform untargeted or targeted lipidomic analysis on frozen liver tissue to assess changes in lipid species.
-
Statistical Analysis: Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 9. drughunter.com [drughunter.com]
- 10. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 11. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 12. enanta.com [enanta.com]
Application Note: Quantification of Hsd17B13-IN-89 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hsd17B13-IN-89 in plasma. This compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13), a genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in preclinical and clinical research to support pharmacokinetic and pharmacodynamic studies of this compound.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH.[3] This has led to the development of small molecule inhibitors targeting Hsd17B13 as a potential therapeutic strategy. This compound is a potent inhibitor of Hsd17B13 with an IC50 of less than 0.1 μM.[4] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile and for dose-selection in clinical trials.
This application note provides a detailed protocol for the extraction and quantification of this compound from plasma samples. The described LC-MS/MS method is highly selective and sensitive, making it suitable for a wide range of drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 526.27 g/mol , Chemical Formula: C₂₅H₂₁Cl₂N₅O₄)[4]
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., ¹³C₆-Hsd17B13-IN-89) is recommended. If not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
-
Blank human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput processing)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix and centrifuge to pellet any insoluble material.
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 526.1 | [To be determined empirically] | 100 | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be optimized] |
Note: The specific product ions and collision energies for this compound and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer.
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 3: Example of Quantitative Data Summary
| Sample ID | Analyte Concentration (ng/mL) | QC Level | % Accuracy | % CV |
|---|---|---|---|---|
| Blank | Not Detected | - | - | - |
| LLOQ | 1.05 | Low | 105% | 4.5% |
| QC Low | 4.89 | Low | 97.8% | 3.2% |
| QC Mid | 48.7 | Medium | 97.4% | 2.1% |
| QC High | 812.3 | High | 101.5% | 1.8% |
| Unknown 1 | 25.6 | - | - | - |
| Unknown 2 | 157.2 | - | - | - |
Visualizations
Hsd17B13 Signaling Pathway in NAFLD
Caption: Hsd17B13 signaling in NAFLD and the point of inhibition.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in a drug development setting. This method can be a valuable tool for researchers and scientists working on the development of Hsd17B13 inhibitors for the treatment of liver diseases.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-89 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. Hsd17B13-IN-89 is a potent inhibitor of HSD17B13, designed for in vitro studies to investigate the enzyme's role in disease pathogenesis and for use in high-throughput screening (HTS) to identify novel therapeutic agents.[2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in HTS assays, including detailed protocols and data presentation guidelines.
This compound: A Potent Inhibitor for HTS Applications
This compound is a small molecule inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM in an estradiol-based assay.[2][3][4] Its potency makes it a suitable positive control for HTS campaigns aimed at discovering novel HSD17B13 inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a well-characterized, publicly disclosed HSD17B13 inhibitor, BI-3231, for comparative purposes.[6][7]
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | [2][3][4] |
| BI-3231 | human HSD17B13 | Estradiol | 1 nM | [6] |
| BI-3231 | mouse HSD17B13 | Estradiol | 13 nM | [6] |
HSD17B13 Signaling Pathways
HSD17B13 is involved in several cellular pathways, primarily related to lipid and retinol metabolism. Understanding these pathways is crucial for interpreting data from HTS campaigns.
Caption: HSD17B13 signaling pathways in hepatocytes.
High-Throughput Screening Protocol: MALDI-TOF MS-Based Assay
This protocol is adapted from the HTS method used for the discovery of the HSD17B13 inhibitor BI-3231 and is suitable for screening large compound libraries.[8]
Principle
The assay measures the enzymatic activity of human HSD17B13 by quantifying the conversion of a substrate (e.g., estradiol) to its product (estrone) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Inhibitors of HSD17B13 will reduce the formation of the product.
Materials and Reagents
-
Recombinant human HSD17B13 enzyme
-
This compound (as a positive control)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer
-
NaCl
-
EDTA
-
TCEP
-
DMSO (for compound dilution)
-
384-well assay plates
-
MALDI-TOF mass spectrometer
Experimental Workflow
Caption: High-throughput screening workflow for HSD17B13 inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic dispenser, transfer nanoliter volumes of the compound solutions to 384-well assay plates.
-
Include wells with DMSO only as a negative control (100% enzyme activity) and a high concentration of this compound as a positive control (0% enzyme activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare the assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP.[8]
-
Prepare the enzyme/cofactor solution by diluting recombinant human HSD17B13 and NAD+ to their final concentrations in the assay buffer.
-
Prepare the substrate solution by diluting estradiol to its final concentration in the assay buffer.
-
-
Enzymatic Reaction:
-
Add the enzyme/cofactor solution to the compound-plated wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the estradiol substrate solution to all wells.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Transfer a small aliquot of the quenched reaction mixture to a MALDI target plate.
-
Allow the spots to dry and then acquire mass spectra using a MALDI-TOF mass spectrometer.
-
Determine the peak intensities for the substrate (estradiol) and the product (estrone).
-
Calculate the percent conversion of substrate to product for each well.
-
Normalize the data to the controls (% inhibition) and plot concentration-response curves to determine the IC50 values for active compounds.
-
Alternative Assay: Bioluminescent Retinol Dehydrogenase Assay
An alternative HTS-compatible method is a bioluminescent assay that measures the retinol dehydrogenase activity of HSD17B13.[9][10]
Principle
This assay quantifies the production of NADH, a product of the HSD17B13-catalyzed conversion of retinol to retinaldehyde. The amount of NADH is measured using a reductase that reduces a pro-luciferin substrate, which is then converted to a light-emitting product by luciferase. The light signal is proportional to the HSD17B13 activity.
Experimental Workflow
Caption: Bioluminescent HTS workflow for HSD17B13 inhibitors.
Conclusion
This compound is a valuable tool for researchers investigating the therapeutic potential of HSD17B13 inhibition. The provided protocols for MALDI-TOF MS and bioluminescence-based HTS assays offer robust methods for the identification and characterization of novel HSD17B13 inhibitors. Careful experimental design and data analysis are crucial for the success of any HTS campaign.
References
- 1. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. origene.com [origene.com]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HSD17B13 Chemical Probe BI-3231
Note: Information regarding the specific chemical probe "Hsd17B13-IN-89" is not publicly available in the reviewed literature. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , which serves as an exemplary chemical probe for investigating HSD17B13 function.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is a member of the 17-beta hydroxysteroid dehydrogenase (HSD17B) family, which is involved in the metabolism of a variety of lipid substrates, including steroids.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic and non-alcoholic fatty liver disease (NAFLD), and other chronic liver diseases.[2][3] This makes HSD17B13 a compelling therapeutic target for these conditions. The precise physiological function and the disease-relevant substrates of HSD17B13 are still under investigation, highlighting the need for selective chemical probes like BI-3231 to elucidate its biological roles.[4]
BI-3231: A Chemical Probe for HSD17B13
BI-3231 is a potent and selective inhibitor of HSD17B13, developed to facilitate the study of its biological function.[4] It exhibits high affinity for both human and mouse HSD17B13 and has been characterized in a variety of in vitro and in vivo systems.[1] BI-3231 is made freely available to the scientific community to support open science research into HSD17B13.[4]
Mechanism of Action
BI-3231 acts as a direct inhibitor of the enzymatic activity of HSD17B13.[5] The inhibitory activity of BI-3231 is dependent on the presence of the cofactor NAD+.[4] By blocking the function of HSD17B13, BI-3231 can be used to probe the downstream consequences of HSD17B13 inhibition in cellular and animal models of liver disease. In models of hepatocellular lipotoxicity, BI-3231 has been shown to reduce triglyceride accumulation, improve hepatocyte proliferation and differentiation, and enhance mitochondrial respiratory function.[5][6]
Quantitative Data for BI-3231
The following table summarizes the key quantitative parameters for the HSD17B13 chemical probe BI-3231.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1 nM | Human | Enzymatic Assay | [7] |
| IC₅₀ | 13 nM | Mouse | Enzymatic Assay | [7] |
| Selectivity | >10 µM for HSD17B11 | Human | Enzymatic Assay | [1] |
| Cellular Potency (IC₅₀) | 11 ± 5 nM | Human (HEK cells) | Cellular Assay | [1] |
| In Vivo Clearance | Rapid from plasma | Mouse | Pharmacokinetic Study | [7] |
| Liver Accumulation | Considerable over 48h | Mouse | Pharmacokinetic Study | [7] |
Experimental Protocols
In Vitro Enzymatic Assay for HSD17B13 Inhibition
This protocol is designed to assess the inhibitory activity of compounds against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human or mouse HSD17B13
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
BI-3231 (or test compound)
-
96-well microplate
-
Microplate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare a stock solution of BI-3231 in DMSO.
-
In a 96-well plate, add assay buffer, NAD⁺, and the purified HSD17B13 enzyme.
-
Add serial dilutions of BI-3231 to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, estradiol.
-
Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.
-
Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response data to a suitable model.
Cell-Based Assay for HSD17B13 Target Engagement
This protocol describes a method to evaluate the ability of BI-3231 to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells overexpressing HSD17B13 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BI-3231
-
Palmitic acid (to induce lipotoxicity)
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BODIPY 493/503 (for lipid droplet staining)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Seed the HSD17B13-overexpressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BI-3231 for 1-2 hours.
-
Induce lipotoxicity by adding palmitic acid to the cell culture medium and incubate for 24 hours.
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Fix the cells with 4% paraformaldehyde.
-
Stain the cells with BODIPY 493/503 to visualize lipid droplets and Hoechst 33342 to visualize nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the total lipid droplet area or intensity per cell to determine the effect of BI-3231 on lipid accumulation.
-
Calculate the IC₅₀ value based on the reduction in lipid droplet accumulation.
In Vivo Mouse Model of NAFLD/NASH
This protocol outlines a general procedure for evaluating the efficacy of BI-3231 in a diet-induced mouse model of NAFLD/NASH.
Materials:
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C57BL/6J mice
-
High-fat diet (HFD)
-
BI-3231 formulated for in vivo administration (e.g., in a suitable vehicle)
-
Standard laboratory equipment for animal handling and dosing
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Randomly assign the mice to a vehicle control group and one or more BI-3231 treatment groups.
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Administer BI-3231 or vehicle to the mice daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and general health of the animals throughout the study.
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At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST) and other metabolic parameters.
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Euthanize the animals and collect liver tissue for histological analysis (H&E, Sirius Red staining) and measurement of hepatic triglyceride content.
-
Compare the outcomes between the vehicle and BI-3231 treated groups to assess the therapeutic efficacy of the compound.
Visualizations
HSD17B13 Signaling and Pathophysiological Role
Caption: HSD17B13 enzymatic activity and its role in liver pathology.
Experimental Workflow for HSD17B13 Inhibitor Characterization
Caption: Workflow for the discovery and characterization of an HSD17B13 inhibitor.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Hsd17B13-IN-89 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-89.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] It is utilized in research related to non-alcoholic fatty liver disease (NAFLD).[1] The compound has a molecular weight of 526.27 g/mol and a molecular formula of C23H13Cl2F4N3O3.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of HSD17B13. It has shown an IC50 of <0.1 μM for Estradiol in enzymatic assays.[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, and its inhibition is being studied as a therapeutic strategy for NAFLD.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline for similar small molecule inhibitors, storage in a cool, dry, and dark place is advisable. For long-term storage, keeping the compound at -20°C or -80°C is a common practice.
Troubleshooting Guides
Solubility Issues
Q4: I am having trouble dissolving this compound. What should I do?
A4: Difficulty in dissolving this compound can be due to its potentially hydrophobic nature, a common characteristic of small molecule inhibitors. Here are several troubleshooting steps:
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Solvent Selection: Start with common organic solvents. For initial stock solutions, dimethyl sulfoxide (DMSO) is often a good starting point for this class of compounds. Other potential solvents to test include ethanol, dimethylformamide (DMF), and acetonitrile.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
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Sonication: Using a sonicator can help break up aggregates and enhance solubility.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
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pH Adjustment: The solubility of a compound can be pH-dependent. If you are working with aqueous buffers, adjusting the pH may improve solubility.
-
Use of Co-solvents: For aqueous solutions, using a small percentage of a co-solvent like DMSO or ethanol can significantly improve solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the final concentration of the organic solvent.
Below is a table of commonly used solvents for small molecule inhibitors that can be tested for this compound.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | A common solvent for creating high-concentration stock solutions. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol | 10-50 mM | Another option for stock solutions. May be more suitable for certain biological assays where DMSO is not well-tolerated. |
| Dimethylformamide (DMF) | 10-50 mM | Can be used as an alternative to DMSO. |
| Aqueous Buffers (e.g., PBS) | To be determined by the user | Direct solubility in aqueous buffers is often low. The use of co-solvents or other solubilizing agents may be necessary. |
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for dissolving this compound.
Stability Issues
Q5: My this compound solution appears to have precipitated after storage or dilution. What can I do?
A5: Precipitation can occur due to poor stability in the chosen solvent, temperature changes, or when diluting a high-concentration stock into an aqueous buffer where the compound is less soluble.
-
Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For some related compounds, storage at -80°C is recommended for up to 6 months.[2]
-
Working Solution Preparation: It is best practice to prepare working solutions fresh from the stock solution for each experiment.
-
Dilution into Aqueous Media: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
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Pre-warming: If precipitation occurs upon thawing a frozen stock, gently warm the solution and vortex or sonicate to redissolve the compound before use.
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Check for Degradation: If you suspect chemical degradation, consider analytical methods like HPLC to assess the purity of your compound over time.
Signaling Pathway Context
The inhibition of HSD17B13 is being investigated for its therapeutic potential in NAFLD. The simplified diagram below illustrates the conceptual role of HSD17B13 in the context of liver cell lipid metabolism.
Caption: The inhibitory action of this compound on HSD17B13.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The exact solubility should be experimentally determined.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 526.27 g/mol ), you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 526.27 g/mol = 0.0052627 g = 5.26 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.26 mg of this compound and place it in a microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed handling and safety information. The experimental protocols provided are general guidelines and may require optimization for your specific application.
References
Hsd17B13-IN-89 off-target effects in cellular models
Welcome to the technical support center for Hsd17B13-IN-89. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cellular models by providing troubleshooting advice and answers to frequently asked questions.
Disclaimer: this compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] While specific off-target screening data for this compound is not publicly available, this guide incorporates general knowledge of HSD17B13 inhibition and data from well-characterized, structurally distinct HSD17B13 inhibitors, such as BI-3231, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2] By inhibiting HSD17B13, the compound is expected to modulate lipid metabolism and inflammatory pathways within the cell.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of less than 0.1 μM in an estradiol-based HSD17B13 activity assay.[1]
Q3: What are the known substrates of HSD17B13 that may be affected by this compound?
A3: HSD17B13 has been shown to have enzymatic activity towards various substrates, including steroids (like estradiol), bioactive lipids such as leukotriene B4, and retinol.[3][4][5] Inhibition by this compound will likely affect the metabolism of these substrates in your cellular model.
Q4: Are there known off-target effects for HSD17B13 inhibitors?
A4: While specific off-target data for this compound is not available, a similar class of potent and selective HSD17B13 inhibitors, such as BI-3231, have been profiled. BI-3231 demonstrated high selectivity against the closely related enzyme HSD17B11 and was largely inactive when screened against a panel of 44 common off-targets.[4][6] However, some partial inhibition of COX-2 was noted at high concentrations.[6] Researchers should consider the possibility of similar off-target effects and include appropriate controls.
Q5: What are the expected phenotypic effects of HSD17B13 inhibition in liver cell models?
A5: Based on studies with other HSD17B13 inhibitors and genetic knockdown experiments, you can anticipate observing effects such as a reduction in intracellular lipid droplet accumulation, modulation of inflammatory markers, and alterations in lipid metabolism.[7][8] For example, the inhibitor BI-3231 has been shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on lipid droplets | 1. Insufficient compound concentration. 2. Low HSD17B13 expression in the cellular model. 3. Inappropriate assay conditions. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm HSD17B13 expression in your cell line via qPCR or Western blot. 3. Ensure the assay is sensitive enough to detect changes in lipid content (e.g., using Nile Red or BODIPY staining). |
| Unexpected changes in cell viability | 1. Off-target toxicity at high concentrations. 2. Solvent (e.g., DMSO) toxicity. 3. Compound degradation. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). 3. Prepare fresh compound stocks and protect from light if necessary. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent compound treatment time. 3. Fluctuation in assay conditions. | 1. Use cells within a consistent and low passage number range. 2. Standardize the duration of compound incubation. 3. Maintain consistent temperature, CO2 levels, and media formulations. |
| Discrepancy with published data | 1. Differences in cellular models. 2. Variations in experimental protocols. 3. Different inhibitor used in the cited study. | 1. Consider the origin and characteristics of your cell line compared to those in the literature. 2. Carefully review and align your experimental protocol with published methods. 3. Be aware that different HSD17B13 inhibitors may have distinct properties. |
Quantitative Data Summary
Table 1: Potency of this compound and Comparator Compound BI-3231
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | HSD17B13 | Estradiol Substrate | < 0.1 μM | [1] |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Ki = 0.7 ± 0.2 nM | [9] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | IC50 = 13 nM | [10] |
| BI-3231 | Human HSD17B11 | Enzymatic Assay | > 10 μM | [6] |
Table 2: Off-Target Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Target | Activity at 10 μM | Reference |
| Eurofins Safety Screen (44 targets) | No significant activity | [6] |
| COX-2 | 49% inhibition | [6] |
Experimental Protocols
Protocol 1: Cellular HSD17B13 Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of this compound in a cellular context.
-
Cell Culture: Plate HEK293 cells stably overexpressing human HSD17B13 in a 384-well plate at a density of 0.4 x 10^6 cells/mL and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM.
-
Treatment: Add the diluted compound to the cells and incubate for the desired time (e.g., 1-24 hours).
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Substrate Addition: Add the HSD17B13 substrate (e.g., estradiol) to the wells.
-
Detection: After a suitable incubation period, measure the product of the enzymatic reaction using an appropriate detection method (e.g., a coupled luminescence assay to detect NADH).
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Lipid Droplet Staining
This protocol describes a common method for visualizing and quantifying intracellular lipid droplets.
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Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) on coverslips or in a clear-bottom plate. Treat with oleic acid to induce lipid droplet formation, and co-incubate with this compound or vehicle control.
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Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with a lipophilic dye such as Nile Red or BODIPY 493/503 for 30 minutes.
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Counterstaining: (Optional) Stain the nuclei with DAPI.
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Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
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Quantification: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cellular experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-89 inconsistent results in vivo
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-89 in in vivo experiments. Given that "this compound" is a novel compound, this guide draws upon publicly available information on the target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and data from surrogate small molecule inhibitors like BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and the expected effect of this compound?
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] It is believed to play a role in hepatic lipid metabolism.[2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3][4] this compound is designed as an inhibitor of the enzymatic activity of HSD17B13. The expected therapeutic effect of inhibiting HSD17B13 is the prevention of NAFLD progression.[3]
Q2: What are the known challenges with in vivo studies of HSD17B13?
In vivo studies of HSD17B13 have yielded some conflicting results, particularly in murine models. While human genetic data strongly supports a protective role for HSD17B13 loss-of-function, some mouse studies have shown that both overexpression and knockout of Hsd17b13 can lead to hepatic steatosis.[1] This suggests that the biological function of HSD17B13 may be complex and context-dependent, and that therapeutic outcomes with an inhibitor like this compound might be influenced by the specific animal model and experimental conditions.
Q3: Are there any known inhibitors of HSD17B13 that can be used as a reference?
Yes, a potent and selective HSD17B13 inhibitor named BI-3231 has been developed and characterized.[5][6][7] It has been used in in vitro and in vivo studies and can serve as a valuable reference compound for understanding the pharmacology of HSD17B13 inhibition.[5][8] Another inhibitor, compound 32, has also shown robust in vivo anti-MASH activity in mouse models.[9] Additionally, an RNA interference (RNAi) therapeutic, rapirosiran (ALN-HSD), has been evaluated in clinical trials to reduce HSD17B13 mRNA in the liver.[10]
Troubleshooting Guide for Inconsistent In Vivo Results
Inconsistent results in preclinical in vivo studies can arise from a multitude of factors. This guide provides a structured approach to troubleshooting common issues encountered with this compound.
Issue 1: Lack of Efficacy (No significant difference between treated and vehicle groups)
| Potential Cause | Recommended Action |
| Inadequate Drug Exposure at the Target Site | - Verify Pharmacokinetics (PK): Conduct a PK study to measure the concentration of this compound in plasma and, more importantly, in the liver, as HSD17B13 is a liver-specific target.[5][11] For example, the inhibitor BI-3231 showed extensive liver accumulation.[5][6] - Optimize Formulation: Poor solubility can limit absorption. Test different formulations to improve bioavailability. Common vehicles for in vivo studies include solutions with Methylcellulose and Tween80.[12] - Adjust Dosing Regimen: The dose might be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Consider increasing the dose or frequency based on PK data. The half-life of the compound will be a critical factor; for instance, BI-3231 has a high clearance and short half-life, which may necessitate multiple daily administrations or an extended-release formulation.[6] |
| Suboptimal Animal Model | - Model Selection: The chosen animal model may not adequately recapitulate the human disease pathology. For NAFLD/NASH studies, various diet-induced or genetic models are available. The response to HSD17B13 inhibition may vary between models. - Disease Severity: The disease may be too advanced for the inhibitor to have a significant effect. Consider initiating treatment at an earlier stage of disease progression. |
| Lack of Target Engagement | - Measure Target Engagement Biomarkers: Assess whether this compound is binding to and inhibiting HSD17B13 in the liver. This can be done by measuring downstream markers of HSD17B13 activity.[13] |
| Compound Instability | - Assess In Vivo Stability: The compound may be rapidly metabolized in vivo. Analyze plasma and liver samples for the presence of the parent compound and its metabolites. BI-3231, for example, undergoes significant phase II metabolism.[5][6] |
Issue 2: High Variability in Results
| Potential Cause | Recommended Action |
| Inconsistent Dosing | - Standardize Dosing Procedure: Ensure accurate and consistent administration of the compound. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.[14] - Formulation Homogeneity: Ensure the compound is uniformly suspended or dissolved in the vehicle before each dose. |
| Biological Variability | - Increase Sample Size: A larger number of animals per group can help to overcome individual biological variation. - Animal Characteristics: Ensure that animals are of similar age, weight, and genetic background. |
| Assay Variability | - Standardize Endpoint Analysis: Ensure that all sample processing and analytical procedures are standardized and performed consistently. Use of automated methods can reduce variability.[15] |
Issue 3: Unexpected Toxicity
| Potential Cause | Recommended Action |
| Off-Target Effects | - In Vitro Profiling: Test this compound against a panel of other enzymes and receptors to identify potential off-target activities. The inhibitor BI-3231 was shown to be highly selective against the closely related HSD17B11.[7] - Dose Reduction: Lower the dose to see if the toxicity is dose-dependent. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. Some solvents, like DMSO, can have biological effects.[14] |
| Metabolite Toxicity | - Metabolite Identification: Identify major metabolites and assess their potential toxicity. |
Experimental Protocols
Generalized In Vivo Efficacy Study Protocol for an HSD17B13 Inhibitor
This protocol provides a general framework. Specific details such as dose levels and formulation should be optimized based on preliminary studies.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Disease Induction: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce NAFLD/NASH.
-
Compound Formulation:
-
Vehicle: 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween 80 in sterile water.[12]
-
Preparation: Prepare a suspension of this compound in the vehicle. Ensure homogeneity by sonication or homogenization before each use.
-
-
Dosing:
-
Route of Administration: Oral gavage (PO).[14]
-
Dose Volume: 10 mL/kg.[12]
-
Dosing Regimen: Once or twice daily, depending on the compound's half-life.
-
Groups:
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Group 1: Vehicle control
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Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
(Optional) Group 4: Positive control (e.g., a compound with known efficacy in the model)
-
-
-
Monitoring:
-
Body Weight: Monitor daily or weekly.
-
Food Intake: Monitor daily or weekly.
-
Clinical Observations: Daily observation for any signs of toxicity.
-
-
Endpoint Analysis (after a pre-determined treatment period, e.g., 4-8 weeks):
-
Blood Collection: Collect blood via cardiac puncture for analysis of plasma markers.
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Liver Harvesting: Perfuse and harvest the liver. A portion should be fixed in formalin for histology, and the rest snap-frozen for molecular and biochemical analysis.
-
Quantitative Data Summary: In Vivo Biomarkers
| Biomarker Category | Biomarker | Assay | Expected Change with HSD17B13 Inhibition | Reference |
| Target Engagement | HSD17B13 Substrate/Product Ratio | LC-MS/MS | Altered ratio in liver tissue | [13][16] |
| Hepatic Sphingolipids | Lipidomics | Alterations in specific sphingolipid species | [13][16] | |
| Pharmacodynamic | Hepatic Gene Expression | qRT-PCR/RNA-seq | Downregulation of genes involved in fibrosis (e.g., Timp2) | [16] |
| Plasma ALT/AST | Clinical Chemistry Analyzer | Reduction in elevated levels | [3] | |
| Plasma IL-6 | ELISA | Reduction in elevated levels | [3] | |
| Efficacy | Liver Histology (Steatosis, Inflammation, Fibrosis) | H&E, Sirius Red Staining | Improvement in histological scores | [17] |
| Hepatic Triglyceride Content | Biochemical Assay | Reduction | [8] | |
| Hepatic Collagen Content | Hydroxyproline Assay | Reduction | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound in vivo studies.
Caption: HSD17B13 signaling pathway and point of inhibition.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. origene.com [origene.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. enanta.com [enanta.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. enanta.com [enanta.com]
- 17. mdpi.com [mdpi.com]
Improving Hsd17B13-IN-89 bioavailability for oral dosing
Welcome to the technical support center for Hsd17B13-IN-89. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the oral bioavailability of this novel HSD17B13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing low systemic exposure of this compound in our rodent models after oral gavage. What are the potential reasons for this?
A1: Low oral bioavailability of a small molecule inhibitor like this compound can stem from several factors. The primary reasons are often poor aqueous solubility and/or low permeability across the intestinal epithelium. Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters such as P-glycoprotein. It is crucial to systematically evaluate each of these potential barriers to understand the root cause of the low exposure.
Q2: What initial steps can we take to improve the dissolution rate of this compound?
A2: Enhancing the dissolution rate is a key first step for improving the oral absorption of poorly soluble compounds.[1][2] Several formulation strategies can be employed. One common approach is particle size reduction through techniques like micronization or nanonization, which increases the surface area of the drug available for dissolution.[2][3] Another effective method is the creation of solid dispersions, where the drug is dispersed within a polymer matrix to improve its solubility and dissolution.[1][4]
Q3: Are there any recommended formulation approaches for a lipophilic compound like this compound?
A3: For lipophilic drugs, lipid-based formulations are often highly effective at improving oral bioavailability.[5] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][2] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5] This enhances the solubilization of the drug and facilitates its absorption.
Q4: How can we assess the intestinal permeability of this compound in vitro?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of drug candidates.[6] This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound across this monolayer, you can estimate its potential for in vivo absorption.
Q5: What role does the Biopharmaceutical Classification System (BCS) play in guiding formulation development?
A5: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] Understanding the BCS class of this compound is crucial for selecting the most appropriate formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) would benefit most from solubility enhancement techniques, whereas a BCS Class IV compound (low solubility, low permeability) may require more complex formulations that address both issues simultaneously.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Dosing
| Potential Cause | Troubleshooting Step | Rationale |
| Poor and variable dissolution | 1. Characterize the solid-state properties of the API (e.g., polymorphism). 2. Employ a formulation strategy to enhance dissolution, such as a solid dispersion or micronization.[1][7] | Different polymorphic forms can have different solubilities and dissolution rates.[1] Consistent dissolution is key to reducing pharmacokinetic variability. |
| Food effects | Conduct pharmacokinetic studies in both fasted and fed states. | The presence of food can significantly alter the gastrointestinal environment (e.g., pH, bile secretion), which can impact the dissolution and absorption of the drug. |
| Gastrointestinal transit time variability | Consider formulations that allow for more controlled release of the drug. | Rapid or slow transit through the absorptive regions of the intestine can lead to variable absorption. |
Issue 2: In Vitro Dissolution Does Not Correlate with In Vivo Exposure
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate dissolution medium | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states. 2. Evaluate dissolution at different pH values reflecting the gastrointestinal tract.[3] | The pH and composition of the dissolution medium can significantly affect the solubility and dissolution rate of ionizable compounds. |
| Permeability-limited absorption | Perform in vitro permeability assays (e.g., Caco-2) to assess the compound's ability to cross the intestinal barrier.[6] | Even with good dissolution, poor permeability will limit absorption and in vivo exposure. |
| Efflux transporter activity | Use Caco-2 assays with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if the compound is a substrate for efflux transporters. | Efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using Solvent Evaporation
-
Materials : this compound, a suitable polymer carrier (e.g., PVP, HPMC), and a volatile organic solvent in which both the drug and polymer are soluble.
-
Procedure :
-
Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio.
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
-
Characterization : Analyze the resulting solid dispersion for drug content, dissolution rate in a relevant medium, and solid-state properties (e.g., using XRD to confirm an amorphous state).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed and the transepithelial electrical resistance (TEER) indicates tight junction formation.
-
Assay Procedure :
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) to the apical (A) side for apical-to-basolateral (A-to-B) transport assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) transport assessment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment at specified time points.
-
-
Analysis : Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS). Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation | Aqueous Solubility (µg/mL) | In Vitro Dissolution (at 60 min) | In Vivo AUC (ng*h/mL) in Rats |
| Unformulated API | 0.5 ± 0.1 | 15% | 150 ± 50 |
| Micronized API | 0.8 ± 0.2 | 45% | 450 ± 120 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 15.2 ± 1.5 | 85% | 2500 ± 450 |
| SEDDS | 25.8 ± 2.1 (in emulsion) | >95% | 4200 ± 600 |
Visualizations
Caption: Workflow for addressing low oral bioavailability.
Caption: Key barriers to oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. drughunter.com [drughunter.com]
Technical Support Center: Overcoming Hsd17B13-IN-89 Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hsd17B13-IN-89 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in steroid, lipid, and retinol metabolism.[2] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13, with a reported IC50 of less than 0.1 μM for estradiol, one of its substrates.[1][3]
Q2: What are the known downstream signaling pathways of HSD17B13?
HSD17B13 expression is induced by Liver X receptor-α (LXR-α) via sterol regulatory binding protein-1c (SREBP-1c), creating a positive feedback loop that promotes hepatic lipogenesis.[2] Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[4] It can also lead to increased levels of interleukin 6 (IL-6).[4] Additionally, HSD17B13 can activate the Platelet-Activating Factor (PAF)/STAT3 signaling pathway, which promotes the expression of fibrinogen and leukocyte adhesion in the liver.[5]
Q3: What are the potential general mechanisms of acquired resistance to small molecule inhibitors in liver cells?
While specific resistance mechanisms to this compound have not been documented, general mechanisms of acquired resistance to small molecule inhibitors in liver cancer cells, which may be relevant, include:
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Activation of compensatory signaling pathways: Cells may upregulate parallel or downstream pathways to bypass the inhibited target. For example, acquired resistance to sorafenib in hepatocellular carcinoma (HCC) can be caused by the activation of the PI3K/AKT and MAPK pathways.[6]
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Alterations in the tumor microenvironment: Interactions between cancer cells and stromal or immune cells can confer resistance.
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Involvement of cancer stem cells (CSCs): A subpopulation of self-renewing cancer cells may be inherently resistant to therapy. The Wnt/β-catenin pathway is associated with drug resistance in CSCs.[6]
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Changes in drug metabolism and transport: Increased efflux or metabolic inactivation of the drug can reduce its intracellular concentration.
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Genetic mutations in the target protein: Alterations in the HSD17B13 gene could prevent the binding of this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term in vitro studies (e.g., increased cell viability, reduced inhibition of HSD17B13 activity).
This guide provides a workflow to investigate and potentially overcome acquired resistance to this compound in cell culture models.
Troubleshooting Workflow for In Vitro Resistance
Caption: Workflow for troubleshooting in vitro resistance to this compound.
Step-by-Step Guide:
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Confirm Resistance:
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Action: Perform a dose-response curve with this compound on the suspected resistant cells and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Quantitative Data Summary:
-
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | [Insert Value] | 1 |
| Resistant | [Insert Value] | [Calculate] |
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Rule out Experimental Artifacts:
-
Action:
-
Verify the identity and purity of your this compound stock using techniques like LC-MS.
-
Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.[7]
-
Ensure consistent cell culture conditions and passage numbers between experiments.
-
-
-
Investigate On-Target Mechanisms:
-
Action:
-
Sequence the HSD17B13 gene in resistant cells to identify potential mutations in the drug-binding site.
-
Quantify HSD17B13 mRNA (qRT-PCR) and protein (Western Blot) levels. Overexpression of the target can sometimes lead to resistance.
-
-
-
Investigate Off-Target Mechanisms (Bypass Pathways):
-
Action:
-
Use phospho-protein arrays to screen for upregulated signaling pathways in the resistant cells compared to parental cells.
-
Based on array results or known resistance pathways in liver cells, perform Western blots for key signaling nodes like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) to check for activation of the PI3K/AKT and MAPK pathways.[6][8]
-
-
-
Strategies to Overcome Resistance:
-
Action:
-
Combination Therapy: If a bypass pathway is identified, co-treat the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor).
-
Alternative Inhibitors: Test other HSD17B13 inhibitors with potentially different binding modes.
-
-
Problem 2: How to generate a this compound resistant cell line for long-term studies.
This guide provides a general protocol for developing a drug-resistant cell line in the lab.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating a this compound resistant cell line.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from general methods for creating drug-resistant cell lines.[9][10][11]
-
Cell Line Selection: Choose a relevant liver cell line (e.g., HepG2, Huh7) that expresses HSD17B13.
-
Determine Initial Inhibitor Concentration:
-
Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Start the resistance induction by treating the cells with a concentration of this compound that causes 20-30% growth inhibition (IC20-IC30).
-
-
Continuous Exposure and Dose Escalation:
-
Culture the cells in the presence of the starting concentration of this compound.
-
When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of dose escalation as the cells adapt to higher concentrations of the inhibitor. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a dose-response assay on the treated cells to determine the new IC50.
-
A stable, significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
-
Stabilization of the Resistant Phenotype:
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing the final concentration of this compound.
-
Protocol 2: HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is based on methods described in the literature to measure the enzymatic activity of HSD17B13.[12][13][14]
-
Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in triplicate in 6-well plates.
-
Transfect the cells with a plasmid encoding HSD17B13 or an empty vector control.
-
-
Inhibitor and Substrate Treatment:
-
Pre-incubate the transfected cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Add all-trans-retinol (a substrate of HSD17B13) to the culture medium at a final concentration of 2-5 µM.
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Incubate for 6-8 hours.
-
-
Extraction and Analysis of Retinoids:
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate.
-
Separate and quantify the levels of retinaldehyde and retinoic acid (the products of retinol dehydrogenase activity) using normal-phase High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of HSD17B13 activity at each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Signaling Pathway Diagrams
HSD17B13 Upstream Regulation and Downstream Signaling
Caption: HSD17B13 signaling and point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 8. [PDF] New knowledge of the mechanisms of sorafenib resistance in liver cancer | Semantic Scholar [semanticscholar.org]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hsd17B13-IN-89 interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-89. The information is designed to help identify and resolve potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13). It has been shown to inhibit the enzymatic activity of Hsd17B13 with a reported IC50 of less than 0.1 μM for the substrate estradiol.[1] It is used in research related to non-alcoholic fatty liver disease (NAFLD).[1]
Q2: What is the mechanism of action of Hsd17B13?
Hsd17B13 is a lipid droplet-associated protein predominantly found in the liver.[2][3] It is involved in the metabolism of steroids, fatty acids, and retinol.[2] The enzyme catalyzes the conversion of hydroxysteroids to ketosteroids.[4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[2][3]
Q3: Which common laboratory assays are used to study Hsd17B13 activity and inhibition?
Common assays to measure Hsd17B13 activity include:
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Bioluminescence-based assays: These assays, such as the NAD-Glo™ assay, measure the production of NADH, which is a co-product of the Hsd17B13 enzymatic reaction. The amount of light produced is proportional to the NADH concentration and, therefore, to the enzyme's activity.[5][6]
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Mass Spectrometry-based assays: High-throughput mass spectrometry systems, like RapidFire MS, directly measure the conversion of the Hsd17B13 substrate to its product.[5][6]
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ELISA: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the amount of Hsd17B13 protein in various samples like serum, plasma, and cell lysates.[7][8]
Troubleshooting Guides
Interference with Bioluminescence Assays (e.g., NAD-Glo™)
Bioluminescence assays are susceptible to interference from small molecules.[2][9][10] If you are observing unexpected results when using this compound in a bioluminescence-based assay, consider the following potential issues and troubleshooting steps.
Potential Issue 1: Direct Inhibition of Luciferase
Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that is not related to the activity of Hsd17B13.[2][9][10] Conversely, some inhibitors can stabilize luciferase, leading to an artificially increased signal.[2][9]
-
Troubleshooting Steps:
-
Run a counter-screen: Perform the assay in the absence of Hsd17B13 but with all other assay components, including this compound and the luciferase reporter system. A change in luminescence in this control experiment indicates direct interference with the reporter.
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Use a structurally unrelated luciferase: If interference is suspected, consider using a different luciferase reporter system (e.g., Renilla luciferase instead of firefly luciferase) for an orthogonal assay, as they may have different inhibitor profiles.[10]
-
Potential Issue 2: Light Absorption or Quenching
Colored compounds can absorb the light emitted by the luciferase, leading to a lower-than-expected signal. This is known as quenching.[10]
-
Troubleshooting Steps:
-
Measure the absorbance spectrum of this compound: Determine if the compound absorbs light at the emission wavelength of the luciferase (typically 500-600 nm for firefly luciferase).[10]
-
Perform a control experiment: Add this compound to a reaction where a known amount of light is being produced (e.g., a standard curve of the luminescent product) to quantify the quenching effect.
-
Potential Issue 3: Compound Aggregation
At higher concentrations, some small molecules can form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.[11]
-
Troubleshooting Steps:
-
Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01%), to the assay buffer can help to prevent the formation of aggregates.
-
Test a range of inhibitor concentrations: A steep dose-response curve can sometimes be indicative of aggregation-based inhibition.
-
Interference with RapidFire Mass Spectrometry Assays
RapidFire MS is a powerful technique for directly measuring enzymatic activity. However, issues can still arise. Below are common problems and solutions when using this compound.
Potential Issue 1: Low Mass Spectrometer Signal
A weak signal for your analyte (substrate or product) can be due to several factors.
-
Troubleshooting Steps:
-
Check for clogs: High pressure readings on any of the pumps can indicate a clog in the tubing or valves. Refer to the instrument's troubleshooting guide to identify and clear the clog.[4][12]
-
Verify sample aspiration: Ensure that the sipper is correctly aspirating the sample from the well. Check the vacuum pressure and the sipper height.[12]
-
Optimize MS method: Ensure that the mass spectrometer is properly tuned for your specific analytes and that the source is clean.[12]
-
Check cartridge affinity: Use a solid-phase extraction (SPE) cartridge that has a high affinity for your analytes to ensure efficient capture and elution.[12]
-
Potential Issue 2: Inconsistent or Irreproducible Results
Variability between replicate wells can obscure the true effect of the inhibitor.
-
Troubleshooting Steps:
-
Ensure proper mixing: Thoroughly mix all reagents and the compound in the assay plate.
-
Check for air bubbles: Air bubbles in the fluid lines can cause pressure fluctuations and inconsistent sample injection. Prime the pumps to remove any bubbles.[13]
-
Calibrate the system: Regularly calibrate the sipper positioning to ensure it is correctly aligned with the plate wells.[14]
-
Data Presentation
Table 1: this compound Inhibitor Profile
| Compound Name | Target | IC50 | Assay Substrate |
| This compound | Hsd17B13 | < 0.1 µM | Estradiol |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Hsd17B13 Enzymatic Activity Assay using NAD-Glo™
This protocol is adapted from methodologies used to screen for Hsd17B13 inhibitors.[5][6]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Dilute recombinant human Hsd17B13 protein in assay buffer to the desired concentration.
-
Prepare a solution of the substrate (e.g., β-estradiol) and the cofactor NAD+ in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
-
Assay Procedure:
-
Add this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the Hsd17B13 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the generated NADH by adding the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 induction and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. assaygenie.com [assaygenie.com]
- 8. file.dldevelop.com [file.dldevelop.com]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Mitigating Hsd17B13-IN-89-induced cytotoxicity at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with high doses of Hsd17B13-IN-89 during their experiments.
Troubleshooting Guide: High-Dose this compound Cytotoxicity
This guide provides a structured approach to identifying and resolving unexpected cytotoxicity when using this compound at high concentrations.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death observed at concentrations intended for maximal inhibition. | Off-target effects: At high concentrations, the inhibitor may interact with other cellular targets, leading to toxicity. | 1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired level of Hsd17B13 inhibition. 2. Include a structurally related inactive control compound: This can help differentiate between target-specific effects and general compound toxicity. 3. Profile against a panel of related enzymes: Assess the selectivity of this compound. |
| Increased lactate dehydrogenase (LDH) release in culture medium. | Membrane damage: High concentrations of the compound may be disrupting cell membrane integrity. | 1. Perform a time-course experiment: Assess LDH release at multiple time points to determine the onset of cytotoxicity. 2. Co-treat with a membrane-stabilizing agent: Agents like glycine may mitigate membrane damage. 3. Use an alternative cytotoxicity assay: Complementary assays such as MTT or CellTiter-Glo can provide a more comprehensive picture of cell health. |
| Reduced cell viability in MTT or resazurin assays. | Mitochondrial dysfunction: The compound may be interfering with mitochondrial respiration. | 1. Measure mitochondrial membrane potential: Use dyes like JC-1 or TMRE to assess mitochondrial health directly. 2. Assess ATP levels: A decrease in cellular ATP can indicate mitochondrial impairment. 3. Evaluate reactive oxygen species (ROS) production: Use fluorescent probes like DCFDA to measure oxidative stress. |
| Morphological changes in cells (e.g., rounding, detachment). | Induction of apoptosis or necrosis: High doses may trigger programmed cell death or uncontrolled cell lysis. | 1. Perform an apoptosis assay: Use Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells. 2. Measure caspase activity: Assays for caspases-3/7 can confirm the induction of apoptosis. 3. Analyze cell cycle progression: Flow cytometry can reveal cell cycle arrest, which may precede cell death. |
| Inconsistent results between experiments. | Compound solubility or stability issues: The compound may be precipitating at high concentrations or degrading over time. | 1. Visually inspect the culture medium: Look for precipitates after adding the compound. 2. Measure the compound concentration in the medium over time: This can be done using techniques like HPLC. 3. Prepare fresh stock solutions for each experiment: Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its reported IC50 of <0.1 μM for estradiol inhibition, we recommend starting with a concentration range of 0.1 µM to 10 µM.[1] A full dose-response curve should be performed to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available information on the off-target profile of this compound. It is crucial for researchers to independently assess the selectivity of this inhibitor, especially when using it at high concentrations.
Q3: What are the common mechanisms of drug-induced cytotoxicity in liver cells?
A3: Drug-induced liver injury can occur through various mechanisms, including the formation of reactive metabolites, induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction leading to ATP depletion and oxidative stress, and the activation of apoptotic or necrotic cell death pathways.[2][3][4][5][6]
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: A combination of assays is recommended. Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) staining will label late apoptotic and necrotic cells with compromised membrane integrity. Additionally, measuring the activity of caspases, which are key mediators of apoptosis, can provide further evidence for an apoptotic mechanism.
Q5: What positive and negative controls should I use in my cytotoxicity assays?
A5: For a positive control, use a well-characterized cytotoxic agent such as staurosporine for inducing apoptosis or a high concentration of a detergent like Triton X-100 for inducing necrosis. The negative control should be cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and appropriate controls (vehicle and a known cytotoxic agent). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Measurement of Cytotoxicity using the LDH Release Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of cells lysed to achieve maximum LDH release.
Protocol 3: Differentiation of Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with this compound and controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]
- 5. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Validating HSD17B13 Inhibition in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic strategy of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH). Due to the absence of publicly available data for a specific compound designated "Hsd17B13-IN-89," this document will focus on the broader strategy of HSD17B13 inhibition, utilizing available data from representative small molecule inhibitors and RNA interference (RNAi) therapeutics. We will compare the efficacy of this approach with alternative therapeutic strategies, supported by experimental data and detailed protocols.
The HSD17B13 Signaling Pathway in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[3] The enzyme is believed to play a role in lipid metabolism and retinol processing within the liver.[4] Its inhibition is therefore a promising therapeutic strategy for mitigating liver damage.
Figure 1: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of therapeutic intervention.
Experimental Protocols
Validation of therapeutic efficacy in patient-derived xenograft (PDX) models of liver fibrosis is a critical step in preclinical development. Below are detailed methodologies for key experiments.
Establishment of Liver Fibrosis Patient-Derived Xenografts (PDX)
This protocol is adapted from general PDX establishment procedures for solid tumors and tailored for liver fibrosis.
-
Tissue Acquisition: Fresh liver biopsy tissue from patients with diagnosed NASH and significant fibrosis is obtained under sterile conditions with informed consent.[5]
-
Host Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used as hosts to prevent graft rejection.[5]
-
Implantation:
-
Subcutaneous Implantation: A small fragment of the patient's liver tissue (approx. 2-3 mm³) is surgically implanted into the subcutaneous flank of the host mouse. This method allows for easier monitoring of graft growth.[6]
-
Orthotopic Implantation: For a more clinically relevant microenvironment, the liver tissue fragment is implanted into the liver of the host mouse.[6]
-
-
Graft Monitoring and Passaging: Engraftment is monitored over several weeks. Once the primary graft reaches a suitable size, it is harvested and can be serially passaged into new cohorts of mice for expansion.[7]
In Vivo Efficacy Study in PDX Models
-
Cohort Formation: Once PDX models are established, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The HSD17B13 inhibitor (or alternative therapeutic) is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Monitoring: Animal health, body weight, and tumor/graft size (if subcutaneous) are monitored regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and liver tissue is collected for analysis.
Quantitative Assessment of Liver Fibrosis
Several methods can be used to quantify the extent of liver fibrosis in the PDX tissue:
-
Histological Staining: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen deposition.[8]
-
Collagen Proportional Area (CPA): The percentage of the liver tissue area occupied by collagen is quantified using image analysis software. A reduction in CPA in the treated group compared to the control group indicates anti-fibrotic activity.[8]
-
Hydroxyproline Assay: The total collagen content in the liver tissue is determined by measuring the amount of the amino acid hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of key pro-fibrotic genes such as COL1A1, TIMP1, and ACTA2 (α-SMA).
Comparative Efficacy of HSD17B13 Inhibition
The following tables summarize the available preclinical and early clinical data for HSD17B13 inhibitors and compare them with other therapeutic approaches for NASH. It is important to note that direct comparisons are challenging due to the use of different experimental models and stages of development.
Table 1: Efficacy of HSD17B13 Inhibitors
| Compound/Therapy | Model System | Key Findings |
| INI-822 (Small Molecule) | Zucker rats on high-fat/high-cholesterol diet; Sprague-Dawley rats on CDAA-HFD | Decreased ALT levels; Dose-dependent increase in hepatic phosphatidylcholines.[9][10] |
| BI-3231 (Small Molecule) | In vitro human and mouse hepatocytes | Decreased triglyceride accumulation under lipotoxic stress; Improved hepatocyte proliferation and lipid homeostasis.[11] |
| ARO-HSD (RNAi Therapeutic) | Phase I/II clinical trial in healthy volunteers and NASH patients | Mean reduction in hepatic HSD17B13 mRNA up to 93.4%; Mean reduction in ALT up to 42.3%.[12][13] |
| Antisense Oligonucleotide (ASO) | CDAHFD-induced fibrotic mice | Significant reduction in hepatic Hsd17b13 gene expression; Modulatory effect on hepatic steatosis, but no effect on fibrosis.[14] |
Table 2: Efficacy of Alternative NASH Therapies
| Therapeutic Class | Compound Example | Mechanism of Action | Model System | Key Efficacy Data |
| FXR Agonist | Obeticholic Acid | Farnesoid X receptor agonist | Phase 3 Clinical Trial (REGENERATE) | 23.1% of patients achieved fibrosis improvement of ≥1 stage without worsening of NASH at 18 months.[15] |
| PPAR Agonist | Elafibranor | Dual PPAR-α/δ agonist | Phase 2b Clinical Trial (GOLDEN-505) | 19% of patients achieved NASH resolution without worsening of fibrosis (vs. 12% placebo).[15] |
| GLP-1 Agonist | Semaglutide | Glucagon-like peptide-1 receptor agonist | Phase 2 Clinical Trial | 59% of patients achieved NASH resolution (vs. 17% placebo).[16] |
| CCR2/5 Antagonist | Cenicriviroc | Dual antagonist of C-C chemokine receptors 2 and 5 | Phase 2b Clinical Trial (CENTAUR) | 20% of patients achieved fibrosis improvement of ≥1 stage without worsening of NASH (vs. 10% placebo).[17] |
Experimental Workflow for Validating this compound Efficacy
The following diagram illustrates a typical experimental workflow for validating the efficacy of an HSD17B13 inhibitor in a PDX model of liver fibrosis.
Figure 2: A representative experimental workflow for validating the efficacy of an HSD17B13 inhibitor in PDX models.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction [frontiersin.org]
- 6. Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. natap.org [natap.org]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging medical therapies for non-alcoholic fatty liver disease and for alcoholic hepatitis - Wong - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 16. Current therapies and new developments in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Therapies for NASH/NAFLD: From the Molecular Aspect to the Pharmacological and Surgical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Comparative Analysis of siRNA and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities is critical. This guide provides a comparative analysis of two key strategies for inhibiting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for liver diseases: small interfering RNA (siRNA) and small molecule inhibitors.
While specific data on a compound named "Hsd17B13-IN-89" is not publicly available, this guide will compare HSD17B13 siRNA to the class of small molecule inhibitors, drawing on general principles and available data for HSD17B13-targeted compounds.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between siRNA and small molecule inhibitors lies in their mechanism of action.
-
HSD17B13 siRNA: This approach involves the use of synthetic double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) of HSD17B13.[1][2] Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[1][2] The RISC complex then uses the siRNA as a guide to find and cleave the target HSD17B13 mRNA, leading to its degradation and preventing the synthesis of the HSD17B13 protein.[1][2] This results in a "knockdown" of the target protein.
-
Small Molecule Inhibitors: These are chemical compounds that directly bind to the HSD17B13 protein and inhibit its enzymatic activity.[3] The binding can be reversible or irreversible and can occur at the active site, preventing the substrate from binding, or at an allosteric site, changing the conformation of the protein to an inactive state. The crystal structure of HSD17B13 in complex with inhibitors provides insights into how these molecules can interact with the active site.[3]
Performance and Efficacy: A Quantitative Look
The following tables summarize the available quantitative data for HSD17B13 siRNA and provide a framework for evaluating small molecule inhibitors.
Table 1: HSD17B13 siRNA Performance Data
| Parameter | Result | Source |
| In Vitro Efficacy | Strong and specific knockdown of Hsd17b13 gene expression in primary hepatocytes.[4][5] | [4][5] |
| In Vivo Efficacy (mRNA knockdown) | Dose-dependent reduction of hepatic Hsd17b13 gene expression in mice.[4][5] | [4][5] |
| In Vivo Efficacy (mRNA knockdown in NASH patients) | Median reduction of 78% in liver HSD17B13 mRNA at 6 months with the 400 mg dose of rapirosiran (ALN-HSD).[6] | [6] |
| Effect on Steatosis | Significantly affected hepatic steatosis in a mouse model of NASH.[4][5] | [4][5] |
| Effect on Fibrosis | No effect on hepatic fibrosis in the CDAHFD mouse model of NASH.[4][5] | [4][5] |
Table 2: Comparative Framework for HSD17B13 Inhibitors
| Parameter | HSD17B13 siRNA | Small Molecule Inhibitors (General) |
| Target | HSD17B13 mRNA | HSD17B13 Protein |
| Mechanism | Post-transcriptional gene silencing | Direct enzyme inhibition |
| Specificity | High, based on sequence complementarity | Variable, potential for off-target effects |
| Duration of Action | Long, due to mRNA degradation | Shorter, dependent on compound half-life |
| Delivery | Often requires specialized delivery systems (e.g., GalNAc conjugation for liver targeting) | Oral bioavailability is a key goal |
| Known Examples | Rapirosiran (ALN-HSD) | PDB ID: 8G89 shows a complex with an inhibitor[3] |
Experimental Protocols: A How-To Guide
Detailed methodologies are crucial for reproducible research. Below are outlines of typical experimental protocols for evaluating HSD17B13 siRNA and small molecule inhibitors.
HSD17B13 siRNA Knockdown Protocol (In Vitro)
-
Cell Culture: Plate primary hepatocytes or a relevant liver cell line in appropriate culture medium.
-
siRNA Transfection: Prepare a complex of HSD17B13 siRNA and a suitable transfection reagent in serum-free medium.
-
Treatment: Add the siRNA-transfection reagent complex to the cells and incubate for a specified period (e.g., 24-72 hours).[5]
-
Analysis:
-
mRNA Quantification: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure HSD17B13 mRNA levels, normalized to a housekeeping gene.
-
Protein Quantification: Lyse the cells and perform a Western blot to determine HSD17B13 protein levels, using an appropriate loading control.
-
Small Molecule Inhibitor Evaluation Protocol (In Vitro)
-
Enzyme Activity Assay:
-
Purify recombinant HSD17B13 protein.
-
In a multi-well plate, combine the enzyme, its substrate (e.g., a retinoid or steroid), and the cofactor (e.g., NAD+).
-
Add varying concentrations of the small molecule inhibitor.
-
Measure the rate of product formation or cofactor consumption using a spectrophotometer or fluorometer to determine the IC50 of the inhibitor.
-
-
Cell-Based Assay:
-
Treat cultured liver cells with varying concentrations of the inhibitor.
-
After a suitable incubation period, lyse the cells and measure a downstream marker of HSD17B13 activity or a relevant cellular phenotype (e.g., lipid accumulation).
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows.
Caption: Mechanism of HSD17B13 knockdown by siRNA.
Caption: Mechanism of action for a small molecule inhibitor.
Caption: Comparative experimental workflow.
Conclusion
Both siRNA and small molecule inhibitors represent viable strategies for targeting HSD17B13. The choice between them depends on the specific research or therapeutic goals. SiRNA offers high specificity and a long duration of action, making it an attractive option for chronic diseases. Small molecule inhibitors, if developed with good oral bioavailability and safety profiles, could offer more convenient dosing regimens. The ongoing clinical development of HSD17B13-targeting siRNA and the exploration of small molecule inhibitors underscore the therapeutic potential of modulating this key enzyme in liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 3. rcsb.org [rcsb.org]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
Cross-Species Activity of Hsd17B13 Inhibitors: A Comparative Analysis
A Note on the Analyzed Compound: Initial searches for "Hsd17B13-IN-89" did not yield any publicly available information. Therefore, this guide utilizes data for a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231 , as a representative compound to fulfill the comparative analysis of cross-species activity. This substitution allows for a comprehensive review based on available scientific data.
This guide provides a comparative overview of the activity of the Hsd17B13 inhibitor BI-3231 in different species, with a focus on human and murine models. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting Hsd17B13.
Introduction to Hsd17B13
Hydroxysteroid (17β) dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[3] This protective association has positioned Hsd17B13 as a promising therapeutic target for the treatment of liver diseases. Inhibiting the enzymatic activity of Hsd17B13 is a key strategy being explored for therapeutic intervention.
Comparative Activity of BI-3231
BI-3231 has been identified as a highly potent and selective inhibitor of both human and mouse Hsd17B13.[1] The overall sequence identity between human and murine Hsd17B13 is 75%, with a higher conservation of 92% in the putative binding sites for the cofactor NAD+ and BI-3231.[1]
Quantitative Analysis of In Vitro Potency
The following table summarizes the in vitro inhibitory activity of BI-3231 against human and mouse Hsd17B13.
| Species | Target | Assay Type | IC50 (nM) | Reference |
| Human | Hsd17B13 | Enzymatic Assay | 0.4 | [1] |
| Mouse | Hsd17B13 | Enzymatic Assay | 0.6 | [1] |
Note: The provided IC50 values are indicative of high potency in both species, with comparable sub-nanomolar activity.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the cross-species activity of Hsd17B13 inhibitors like BI-3231.
Recombinant Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Hsd17B13 enzyme from different species.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
Purified recombinant mouse Hsd17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., BI-3231) at various concentrations
-
Assay buffer
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the respective recombinant Hsd17B13 enzyme (human or mouse) in the wells of a microplate.
-
Add the test inhibitor at a range of concentrations to the wells. A vehicle control (e.g., DMSO) is also included.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction and measure the product formation (e.g., estrone) or the change in NADH fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor with Hsd17B13 within a cellular context in different species.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Mouse hepatocyte cell line (e.g., AML12)
-
Test inhibitor
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)
Procedure:
-
Treat intact human and mouse hepatocytes with the test inhibitor or vehicle control.
-
Heat the cell lysates at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, increasing its melting temperature.
-
After heating, centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Collect the supernatant and quantify the amount of soluble Hsd17B13 at each temperature using Western blotting or other protein detection methods.
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both inhibitor-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Hsd17B13 Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing Hsd17B13 inhibitors.
Caption: Workflow for Hsd17B13 inhibitor discovery and validation.
Simplified Signaling Pathway of Hsd17B13 in NAFLD
The diagram below outlines a simplified pathway illustrating the role of Hsd17B13 in the context of non-alcoholic fatty liver disease.
Caption: Simplified Hsd17B13 signaling in NAFLD pathogenesis.
Conclusion
The available data for the representative Hsd17B13 inhibitor, BI-3231, demonstrates potent and comparable activity against both human and mouse orthologs. This strong cross-species activity validates the use of murine models for in vivo studies to explore the therapeutic potential of Hsd17B13 inhibition for liver diseases. The high conservation of the inhibitor binding site between human and mouse Hsd17B13 provides a solid foundation for translating preclinical findings to clinical applications. Further research and clinical trials will be crucial to fully elucidate the therapeutic benefits of targeting Hsd17B13 in patients with chronic liver conditions.
References
A Head-to-Head Comparison: The Specificity of Hsd17B13-IN-89 Versus the Broad-Spectrum Activity of Pan-HSD Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum enzyme inhibitors is paramount. This guide provides a detailed comparison of Hsd17B13-IN-89, a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and pan-HSD inhibitors, which target multiple hydroxysteroid dehydrogenase enzymes. This comparison is supported by available experimental data to inform strategic decisions in drug discovery and development, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13 and Pan-HSD Inhibition
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[1][3] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Selective inhibitors, such as this compound, are being developed to mimic the protective effects of these genetic variants by specifically blocking the enzymatic activity of HSD17B13.
In contrast, pan-hydroxysteroid dehydrogenase (HSD) inhibitors are compounds that exhibit activity against multiple members of the HSD superfamily. This family of enzymes plays a crucial role in the metabolism of steroids, fatty acids, and bile acids.[4] Pan-HSD inhibitors, such as carbenoxolone and its active metabolite glycyrrhetinic acid, have been studied for their therapeutic potential in various conditions.[5][6] However, their broad-spectrum activity can lead to off-target effects due to the diverse physiological roles of the different HSD isoforms.
This guide will delve into a head-to-head comparison of the selective inhibitor this compound and the pan-HSD inhibitor carbenoxolone, focusing on their potency, selectivity, and the methodologies used for their evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the pan-HSD inhibitor carbenoxolone, highlighting their distinct inhibitory profiles.
Table 1: Potency of this compound Against HSD17B13
| Compound | Target | Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 | [7] |
Table 2: Potency of Carbenoxolone Against Various HSD Isoforms
| Compound | Target | IC50 (μM) | Reference |
| Carbenoxolone | Human 11β-HSD | - | [5] |
| Bacterial 3α, 20β-HSD | - | [5] | |
| Rat Hepatic 11β-HSD | ~0.09 (for Glycyrrhetinic acid) | [6] | |
| Rat Renal 11β-HSD | ~0.36 (for Glycyrrhetinic acid) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize HSD17B13 and pan-HSD inhibitors.
Biochemical Enzyme Activity Assay (for IC50 Determination)
This assay quantifies the inhibitory potency of a compound against a purified HSD enzyme.
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified.[8] A known substrate of the enzyme, such as estradiol, and the cofactor NAD+ are prepared in an appropriate assay buffer.[7]
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The purified enzyme, substrate, cofactor, and inhibitor are combined in a microplate well and incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped after a defined period. The product formation is quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.[9]
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
Cell-Based HSD17B13 Activity Assay
This assay assesses the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Cell Culture and Transfection: A human cell line, such as HEK293 or HepG2, is cultured.[9][10] The cells are then transfected with a plasmid encoding for human HSD17B13.
-
Lipid Droplet Induction: To mimic the physiological localization of HSD17B13, lipid droplets can be induced in the cells by treatment with fatty acids like oleate and palmitate.[10]
-
Inhibitor and Substrate Treatment: The transfected cells are treated with various concentrations of the test inhibitor, followed by the addition of a cell-permeable substrate for HSD17B13, such as all-trans-retinol.[9]
-
Product Quantification: After incubation, the cells are lysed, and the intracellular concentration of the enzymatic product (e.g., retinaldehyde) is measured using HPLC or other sensitive analytical methods.[9]
-
Data Analysis: The inhibitory effect of the compound on HSD17B13 activity in a cellular environment is determined by analyzing the reduction in product formation.
In Vivo Models for Efficacy Testing
Animal models are essential for evaluating the therapeutic potential of HSD inhibitors in a physiological setting.
-
Animal Model Selection: Mouse models of NAFLD/NASH are commonly used. These can be induced by a high-fat diet or a choline-deficient, L-amino acid-defined diet.[11]
-
Compound Administration: The test inhibitor is administered to the animals, typically through oral gavage or intraperitoneal injection, over a specified treatment period.[12]
-
Efficacy Assessment: At the end of the treatment period, various parameters are assessed to determine the efficacy of the inhibitor. This includes:
-
Biochemical analysis: Measurement of plasma levels of liver enzymes (e.g., ALT, AST) and lipids.
-
Histological analysis: Examination of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene expression analysis: Quantification of the expression of genes involved in lipid metabolism and inflammation in the liver.[11]
-
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood and tissue samples are collected to determine the concentration of the inhibitor and its effect on target engagement over time.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
The comparison between this compound and pan-HSD inhibitors like carbenoxolone highlights a fundamental strategic choice in drug development: specificity versus broad-spectrum activity. This compound represents a targeted approach, aiming to selectively modulate the activity of an enzyme with strong genetic validation for a specific disease, thereby potentially minimizing off-target effects. Pan-HSD inhibitors, while having a broader range of action, may be associated with a more complex pharmacological profile due to their interaction with multiple HSD isoforms that have diverse physiological functions.
The selection of an appropriate inhibitor will ultimately depend on the specific therapeutic goals and the disease context. For liver diseases where HSD17B13 is a key pathogenic factor, a selective inhibitor like this compound offers a promising and more precise therapeutic strategy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these different inhibitory approaches.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of glycyrrhetinic acid derivatives on hepatic and renal 11beta-hydroxysteroid dehydrogenase activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. origene.com [origene.com]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
- 12. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming HSD17B13 On-Target Effects: A Comparative Guide to Genetic and Pharmacological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various experimental models used to confirm the on-target effects of inhibiting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While this guide was prompted by a query for "Hsd17B13-IN-89," no publicly available data exists for a compound with this specific designation. Therefore, this document focuses on established and clinically relevant methods for HSD17B13 modulation, including genetic knockout models, RNA interference (RNAi) therapeutics, and small molecule inhibitors.
Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1] This has spurred the development of therapeutic strategies aimed at mimicking this protective effect. This guide will objectively compare the performance of these approaches, supported by experimental data, to aid researchers in selecting the most appropriate models for their studies.
Comparison of HSD17B13 Modulation Strategies
The on-target effects of HSD17B13 inhibition are typically assessed by measuring changes in liver steatosis, inflammation, and fibrosis. Below is a summary of the outcomes observed with different HSD17B13 modulation strategies.
| Modulation Strategy | Model | Key On-Target Effects Observed | Limitations and Discrepancies |
| Genetic Knockout (KO) | Hsd17b13 Knockout Mice | - Increased body and liver weight on a chow diet.[2] - In some studies, modest diet- and sex-specific effects on liver fibrosis.[3] | - Does not consistently replicate the protective phenotype observed in humans with loss-of-function variants.[2][4] - No significant protection from diet-induced hepatic steatosis, inflammation, or fibrosis in several studies.[2][3] |
| RNA Interference (RNAi) | GSK4532990 (ARO-HSD) in humans and shRNA in mice | - Humans: Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4%) and protein levels.[5][6] Associated with reductions in alanine aminotransferase (ALT).[6] - Mice: shRNA-mediated knockdown markedly improved hepatic steatosis and decreased serum ALT and markers of liver fibrosis.[7][8] | - Potential for off-target effects, although modern RNAi therapeutics are designed for high specificity. - Requires a delivery system to target the liver. |
| Small Molecule Inhibition | BI-3231 in vitro and in vivo | - In vitro: Potent inhibitor of human (IC50 = 1 nM) and mouse (IC50 = 13 nM) HSD17B13.[9] Reduces triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.[10][11] - In vivo (mice): A potent derivative of BI-3231 demonstrated anti-NASH effects.[12] | - Pharmacokinetics and potential for off-target effects need to be carefully characterized. - The in vivo efficacy of BI-3231 itself requires further investigation.[13] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying HSD17B13, the following diagrams are provided.
References
- 1. Arrowhead Pharmaceuticals Announces $30 Million Milestone Payment from GSK | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ARO-HSD - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating HSD17B13 Inhibition: A Comparative Guide for Drug Development Professionals
An In-Depth Analysis of Pharmacological Inhibition Versus Genetic Loss-of-Function in the Context of Liver Disease
The hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) enzyme has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide provides a comparative evaluation of the efficacy of a representative HSD17B13 inhibitor, drawing parallels with the protective effects observed in individuals carrying HSD17B13 loss-of-function (LoF) variants. While the specific compound "Hsd17B13-IN-89" was not identified in available literature, this guide will focus on the well-characterized small molecule inhibitor INI-822 and the RNAi therapeutic ARO-HSD (GSK4532990) as surrogates for evaluating the therapeutic potential of HSD17B13 inhibition.
Genetic Validation: The Protective Effect of HSD17B13 Loss-of-Function Variants
Human genetics studies have been instrumental in validating HSD17B13 as a therapeutic target. Specific genetic variants that result in a loss of HSD17B13 function have been strongly associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The most studied of these is the rs72613567 variant.[2] Carriers of these LoF variants exhibit a protective phenotype, which pharmacological inhibitors aim to replicate.
Pharmacological Inhibition: Emulating the Genetic Advantage
The development of HSD17B13 inhibitors is a promising strategy to confer the protective benefits observed in individuals with LoF variants to a broader patient population. These inhibitors, including small molecules and RNA interference (RNAi) therapeutics, are designed to reduce the enzymatic activity or the expression of the HSD17B13 protein.
Quantitative Data Summary
The following tables summarize the comparative efficacy of HSD17B13 LoF variants and pharmacological inhibitors based on available preclinical and clinical data.
Table 1: Comparison of Protective Effects of HSD17B13 LoF Variants and Efficacy of HSD17B13 Inhibitors
| Parameter | HSD17B13 Loss-of-Function Variants (e.g., rs72613567) | HSD17B13 Inhibitors (INI-822, ARO-HSD) |
| Effect on Liver Enzymes | Associated with lower levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2] | ARO-HSD: Dose-dependent reductions in ALT; -7.7% (25 mg), -39.3% (100 mg), and -42.3% (200 mg) at Day 71 in patients with suspected NASH.[3][4] INI-822: Preclinical data in rats show a reduction in ALT levels.[5][6] |
| Histological Improvement | Associated with decreased hepatocyte ballooning and inflammation.[7] | INI-822: In a primary human liver-on-a-chip model, INI-822 significantly decreased fibrotic proteins α-SMA and collagen type 1 at 1 and 5 µM.[8] |
| Effect on Hepatic Lipids | Associated with an increase in hepatic phosphatidylcholines.[5] | INI-822: Preclinical studies in rats demonstrated a dose-dependent increase in hepatic phosphatidylcholines.[5][6] |
| Mechanism of Action | Genetic mutation leading to a truncated, non-functional protein.[9] | INI-822: Small molecule inhibitor of HSD17B13 enzymatic activity.[10] ARO-HSD: RNAi therapeutic that silences HSD17B13 mRNA expression.[4][11] |
Table 2: Preclinical and Clinical Data for Representative HSD17B13 Inhibitors
| Inhibitor | Development Stage | Key Findings |
| INI-822 | Phase 1 Clinical Trial[12] | Preclinical: Potent and selective inhibition of HSD17B13, reduction in liver transaminases, and enrichment of protective hepatic lipid species in animal models.[10][13] In a liver-on-a-chip model, it decreased fibrotic protein levels.[8] Clinical: Phase 1 study initiated to assess safety, tolerability, and pharmacokinetics in healthy volunteers and patients with NASH.[10] |
| ARO-HSD (GSK4532990) | Phase 2b Clinical Trial | Clinical (Phase 1/2): Well-tolerated with robust, dose-dependent reductions in hepatic HSD17B13 mRNA (up to 93.4% reduction) and protein levels.[4] This was accompanied by significant reductions in ALT levels in patients with suspected NASH.[3][14] |
| BI-3231 | Preclinical | Potent and selective inhibitor of human and mouse HSD17B13 with IC50 values of 1 nM and 13 nM, respectively.[15] It has been characterized in vitro and in vivo and is available as a chemical probe for open science.[1][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is expressed and purified.[1]
-
The inhibitor is incubated with the enzyme in the presence of a known substrate (e.g., estradiol or retinol) and the cofactor NAD+.[1]
-
The enzymatic reaction is initiated, and the formation of the product is measured over time using methods like mass spectrometry.[8]
-
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.[17]
-
Cellular Assay for HSD17B13 Activity
-
Objective: To assess the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Methodology:
-
A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13.[1]
-
The cells are treated with varying concentrations of the inhibitor.
-
A substrate for HSD17B13 is added to the cell culture medium.
-
The conversion of the substrate to its product is measured in the cell lysate or culture medium.[1]
-
Cell viability assays are performed in parallel to exclude cytotoxic effects.[1]
-
Animal Models of NASH
-
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a disease-relevant animal model.
-
Methodology:
-
Rodent models, such as rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), are used to induce NASH-like pathology.[5]
-
Animals are treated with the HSD17B13 inhibitor or a vehicle control over a specified period.
-
Efficacy is assessed by measuring serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue for steatosis, inflammation, and fibrosis, and analysis of hepatic lipid profiles.[5][6]
-
Human Liver-on-a-Chip Model
-
Objective: To evaluate the anti-fibrotic effects of an HSD17B13 inhibitor in a human-relevant microphysiological system.
-
Methodology:
-
Co-cultures of primary human hepatocytes, Kupffer cells, and stellate cells are established in a microfluidic device.[8]
-
The cells are maintained in a high-fat medium to induce a NASH-like phenotype.
-
The cultures are treated with the HSD17B13 inhibitor.
-
The expression of fibrotic markers, such as α-smooth muscle actin (α-SMA) and collagen type 1, is quantified using immunohistochemistry.[8]
-
Visualizing the Pathway and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the HSD17B13 signaling pathway and a general experimental workflow for inhibitor evaluation.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General experimental workflow for HSD17B13 inhibitor evaluation.
Conclusion
The strong genetic validation for the protective role of HSD17B13 loss-of-function variants in chronic liver disease provides a solid foundation for the development of pharmacological inhibitors. Preclinical and early clinical data for compounds like INI-822 and ARO-HSD are encouraging, demonstrating that targeting HSD17B13 can replicate key protective features observed in individuals with genetic LoF. These include reductions in liver enzymes, improvements in hepatic lipid profiles, and anti-fibrotic effects. Continued research and clinical evaluation of these and other HSD17B13 inhibitors will be crucial in determining their full therapeutic potential for patients with NASH and other liver diseases. The data presented in this guide offer a framework for comparing the efficacy of emerging HSD17B13-targeted therapies against the benchmark of genetic protection.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. inipharm.com [inipharm.com]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ARO-HSD - Wikipedia [en.wikipedia.org]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 13. businesswire.com [businesswire.com]
- 14. arrowheadpharma.com [arrowheadpharma.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. opnme.com [opnme.com]
- 17. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 17β-HSD13 Inhibitor Potency and Selectivity: A Comparative Guide
While specific public data for a compound designated "Hsd17B13-IN-89" is not available in the reviewed literature, this guide provides an objective comparison of the potency and selectivity of other key 17β-hydroxysteroid dehydrogenase 13 (17β-HSD13) inhibitors based on published experimental data. This information is intended for researchers, scientists, and drug development professionals seeking to evaluate and select appropriate chemical probes for their studies.
17β-HSD13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2] The enzyme is a lipid droplet-associated protein primarily expressed in hepatocytes that is involved in hepatic lipid metabolism.[3][4][5][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, spurring the development of small molecule inhibitors to mimic this protective effect.[3][7]
This guide focuses on the comparative potency and selectivity of two notable inhibitors for which public data is available: BI-3231 and a highly potent inhibitor referred to as compound 32.
Data Presentation: Potency and Selectivity of 17β-HSD13 Inhibitors
The following table summarizes the in vitro potency and selectivity of BI-3231 and compound 32 against human 17β-HSD13 and the closely related isoform, 17β-HSD11.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. hHSD17B11 (Fold) | Reference |
| BI-3231 (compound 45) | human HSD17B13 | Enzymatic (Ki) | Single-digit nM | Excellent | [1] |
| human HSD17B13 | Cellular | Double-digit nM | - | [1] | |
| mouse HSD17B13 | Enzymatic (Ki) | Single-digit nM | - | [1] | |
| Compound 32 | human HSD17B13 | Enzymatic (IC50) | 2.5 nM | Highly Selective | [8] |
Note: For BI-3231, specific Ki values were emphasized over IC50 values for potent compounds due to assay limitations at high enzyme concentrations.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 17β-HSD13 inhibitors.
In Vitro Enzymatic Assay for IC50/Ki Determination
This assay quantifies the ability of a compound to inhibit the enzymatic activity of 17β-HSD13.
-
Enzyme and Substrate Preparation : Recombinant human 17β-HSD13 is used.[2] Estradiol is often utilized as the substrate, and NAD+ as the cofactor.[1][9]
-
Compound Incubation : The test compound is serially diluted and incubated with the enzyme and NAD+.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate (e.g., estradiol).
-
Detection : The enzymatic reaction, the conversion of NAD+ to NADH, is monitored. The production of estrone from estradiol can also be quantified using methods like liquid chromatography/mass spectrometry (LCMS).[9]
-
Data Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated. For potent inhibitors, the inhibition constant (Ki) is determined using Morrison's equation to account for tight binding.[1]
Cellular Assay for Potency Determination
This assay assesses the inhibitor's activity in a cellular context, providing insights into cell permeability and target engagement.
-
Cell Line : A human cell line, such as HEK cells, is engineered to overexpress 17β-HSD13.[9]
-
Compound Treatment : The cells are treated with varying concentrations of the test inhibitor.
-
Substrate Addition : A suitable substrate, like β-estradiol, is added to the cells.[9]
-
Product Quantification : The amount of product (e.g., estrone) generated by the cells is measured, typically by LCMS.[9]
-
Data Analysis : The cellular IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against related enzymes and a broader panel of targets.
-
Closely Related Isoforms : The inhibitor's potency is determined against phylogenetically related isoforms, such as 17β-HSD11, to ensure target specificity.[1]
-
Broad Kinase and Safety Panels : The compound is screened against a large panel of kinases and other safety-relevant targets (e.g., CEREP panel) to identify potential off-target effects.[1][10]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Role of 17β-HSD13 in hepatic lipid metabolism and NAFLD.
Caption: Workflow for determining in vitro enzymatic potency of HSD17B13 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. origene.com [origene.com]
- 7. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-89: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel chemical compounds is paramount. This guide provides essential information and a step-by-step operational plan for the proper disposal of Hsd17B13-IN-89, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) used in non-alcoholic fatty liver disease (NAFLD) research.
As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its nature as a bioactive small molecule and general laboratory chemical safety guidelines, it must be treated as hazardous waste. The following procedures are based on standard practices for the disposal of research chemicals.
Immediate Safety and Handling Considerations
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, must comply with local, state, and federal regulations. The following is a generalized procedure that should be adapted to your institution's specific hazardous waste management program.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be segregated as a non-halogenated organic solvent waste if dissolved in a solvent, or as solid chemical waste if in powder form.
2. Waste Collection and Storage:
-
Containers: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the container should be kept closed at all times except when adding waste.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's EHS office or hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all required hazardous waste disposal forms as per your institution's protocol. This typically includes information on the chemical name, quantity, and location.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institution's guidelines.
Hsd17B13 Signaling in NAFLD
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its expression is implicated in the pathogenesis of NAFLD. The diagram below illustrates a simplified signaling pathway involved in the regulation of Hsd17B13 expression.
Caption: Simplified signaling pathway of Hsd17B13 expression in hepatocytes.
This guide provides a foundational framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory compliance. By adhering to these protocols, you contribute to a safe and responsible research environment.
Essential Safety and Operational Guide for Hsd17B13-IN-89
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hsd17B13-IN-89, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity. This compound is utilized in research concerning nonalcoholic fatty liver disease (NAFLD).[1][2]
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IC₅₀ for Estradiol | <0.1 μM | MedChemExpress[1] |
| IC₅₀ for LTB3 | <1 μM | MedChemExpress[2] |
| Purity | 99.97% | MedChemExpress[2] |
| CAS Number | 2758802-02-5 | MedChemExpress[2] |
Note: A full Safety Data Sheet (SDS) containing detailed physicochemical properties, toxicity data, and exposure limits was not available in the public domain at the time of this search. Researchers must obtain and review the complete SDS from the supplier before handling this compound.
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is critical to minimize exposure and maintain a safe laboratory environment. The following workflow outlines the necessary steps and required PPE.
Personal Protective Equipment (PPE) Requirements
Based on standard laboratory practice for handling potent small molecules, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Note: These are general recommendations. The specific type of PPE should be determined after a thorough review of the supplier's Safety Data Sheet (SDS) and a risk assessment of the planned experimental procedure.
Experimental Protocol: Preparation of Stock Solution
Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results.
Objective: To prepare a stock solution of this compound for in vitro or in vivo studies.
Materials:
-
This compound solid compound
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Vented enclosure (e.g., fume hood or powder containment hood)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Preparation: Ensure the handling area within the vented enclosure is clean and free of contaminants.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound to the tube. Record the exact weight.
-
Dissolution: Add the calculated volume of the appropriate solvent to the tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, as specified in the experimental protocol.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Biological Context: HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4] It is implicated in the pathogenesis of NAFLD.[5][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease.[5][7] The inhibitor, this compound, is designed to block the enzymatic activity of the HSD17B13 protein.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Waste Characterization:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Unused stock solutions, experimental media containing the compound.
Disposal Procedure:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Containment:
-
Solid Waste: Collect in a designated, clearly labeled, sealed waste container.
-
Liquid Waste: Collect in a designated, clearly labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with the chemical name ("this compound") and appropriate hazard warnings.
-
Disposal: Dispose of the chemical waste through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Disclaimer: This document provides a summary of essential safety and handling information. It is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. All laboratory personnel must be trained in the proper handling of hazardous chemicals before working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
